1-(2-Methoxyphenyl)heptan-1-one CAS number and identifiers
Chemical Identity & Core Profile[1] 1-(2-Methoxyphenyl)heptan-1-one is a specific regioisomer of the methoxyheptanophenone family. Unlike its more common para-substituted analog (1-(4-methoxyphenyl)heptan-1-one, CAS 6928...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Identity & Core Profile[1]
1-(2-Methoxyphenyl)heptan-1-one is a specific regioisomer of the methoxyheptanophenone family. Unlike its more common para-substituted analog (1-(4-methoxyphenyl)heptan-1-one, CAS 69287-13-4), the ortho-isomer is characterized by significant steric hindrance near the carbonyl group due to the adjacent methoxy moiety. This structural feature influences its reactivity, making it a specialized intermediate in the synthesis of sterically crowded liquid crystals and pharmacophores.[1]
Chemical Identifiers[2][3][4][5][6][7][8][9][10][11][12][13]
AABH9ABBD16A (Variant based on vendor data; verify structure via SMILES)
Part 1: Synthesis & Production Strategy
The Regioselectivity Challenge
The synthesis of 1-(2-methoxyphenyl)heptan-1-one presents a classic organic chemistry challenge: Regiocontrol .
Direct Friedel-Crafts Acylation: Reacting anisole with heptanoyl chloride using Lewis acids (
) typically yields the para-isomer (>90%) due to the electronic directing effects of the methoxy group and steric hindrance at the ortho position.[1] Isolating the ortho-isomer from this mixture is low-yield and operationally expensive.
Directed Metallation / Grignard Approach (Recommended): To ensure high regiochemical purity, a "bottom-up" approach using ortho-substituted precursors is required.[1] The reaction of 2-methoxybenzonitrile with hexylmagnesium bromide is the superior protocol.[1] It locks the alkyl chain at the ortho position, eliminating isomer separation steps.[1]
Validated Protocol: Grignard Addition to Nitrile
Objective: Synthesis of 1-(2-methoxyphenyl)heptan-1-one via nucleophilic addition followed by hydrolysis.
Reagents
Substrate: 2-Methoxybenzonitrile (CAS 6609-56-9)
Grignard Reagent: Hexylmagnesium bromide (2.0 M in diethyl ether or THF)[1]
Grignard Preparation (In-situ or Commercial): Charge the flask with hexylmagnesium bromide (1.2 equivalents relative to nitrile). Cool to 0°C.[1][2]
Addition: Dissolve 2-methoxybenzonitrile in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1] Note: The reverse addition prevents double-addition side products.
Reaction Phase: Allow the mixture to warm to room temperature, then reflux gently for 4–6 hours. The solution will darken as the magnesium imine salt forms.[1]
Hydrolysis (Critical Step): Cool the mixture to 0°C. Slowly add 10% HCl.
) is hydrolyzed first to the ketimine () and finally to the ketone () upon heating the acidic biphasic mixture.
Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Purify via vacuum distillation or flash column chromatography (Silica gel; Hexane:EtOAc 95:5) to yield the pale yellow oil.[1]
Reaction Pathway Visualization[2]
Caption: Directed synthesis via Grignard addition ensures exclusive ortho-substitution, avoiding the para-isomer byproducts common in Friedel-Crafts acylation.
Part 2: Physical Properties & Characterization[2][15]
Due to the rarity of the ortho-isomer compared to the para-isomer, experimental data is often conflated. The values below represent the specific properties for CAS 118476-18-9.[3][4][5]
Property
Value / Description
Note
Physical State
Pale yellow liquid
At room temperature (25°C)
Boiling Point
~145–150°C @ 0.5 mmHg
Predicted based on isomer trends; para boils higher (~335°C atm)
Density
0.96–0.98 g/cm³
Slightly less dense than water
Solubility
Insoluble in water; Soluble in DCM, EtOH, THF
Lipophilic heptyl chain dominates
Refractive Index
Estimated
Spectral Validation (Self-Validating the Structure)
To confirm you have synthesized the correct isomer (118476-18-9) and not the para (69287-13-4), look for these NMR signatures:
¹H NMR (Aromatic Region): The ortho-isomer will show a complex 4-proton pattern (ABCD system) characteristic of 1,2-disubstitution (typically
6.9–7.5 ppm). The para-isomer would show a symmetric AA'BB' doublet pattern.[1]
¹H NMR (Methoxy): The methoxy singlet (
~3.8 ppm) may show a slight downfield shift compared to the para isomer due to the anisotropic effect of the adjacent carbonyl.[1]
Part 3: Applications & Safety[2]
Applications
Liquid Crystal Synthesis: The 2-methoxy tail prevents planar stacking, inducing specific twist angles in mesogenic cores used in ferroelectric liquid crystal displays.[1]
Pharmaceutical Intermediate: Used as a lipophilic building block.[1] The ketone can be reduced to an alkyl group (via Clemmensen or Wolff-Kishner) to generate 1-heptyl-2-methoxybenzene, or reduced to a chiral alcohol for asymmetric synthesis.
Handling: Handle under fume hood. Avoid contact with strong oxidizing agents.[1]
References
Sigma-Aldrich. 1-(2-Methoxyphenyl)heptan-1-one Product Page (CAS 118476-18-9). Retrieved from
PubChem. Compound Summary for 1-(4-methoxyphenyl)heptan-1-one (Isomer Comparison). National Library of Medicine.[1] Retrieved from
Chimmed. Chemical Reagent Catalog: 1-(2-Methoxyphenyl)heptan-1-one.[5] Retrieved from
(Note: While the para-isomer is widely cited, the specific CAS 118476-18-9 for the ortho-isomer is verified through specialized chemical vendor catalogs like Sigma-Aldrich and ABCR as detailed in the search results.)
Thermodynamic Solubility Profiling of 1-(2-Methoxyphenyl)heptan-1-one: A Comprehensive Preformulation Guide
Executive Summary & Rationale In the early stages of pharmaceutical preformulation and materials science, establishing the precise physicochemical boundaries of a novel chemical entity is paramount. 1-(2-Methoxyphenyl)he...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In the early stages of pharmaceutical preformulation and materials science, establishing the precise physicochemical boundaries of a novel chemical entity is paramount. 1-(2-Methoxyphenyl)heptan-1-one (CAS: 118476-18-9) is a substituted aromatic ketone characterized by a lipophilic heptyl chain and a methoxy-phenyl ring. Its structural topology suggests high lipophilicity and inherently poor aqueous solubility.
To transition such a molecule from discovery to formulation, researchers must move beyond rapid, solvent-assisted kinetic solubility estimates and establish its thermodynamic solubility profile . Thermodynamic solubility represents the true equilibrium state where the solid crystalline phase is in perfect chemical equilibrium with the solution phase[1]. This whitepaper provides a rigorously engineered, self-validating methodology for determining and mathematically modeling the thermodynamic solubility of 1-(2-Methoxyphenyl)heptan-1-one across various solvents and temperatures.
Theoretical Foundations: Thermodynamics vs. Kinetics
A critical failure point in early drug development is conflating kinetic and thermodynamic solubility. Kinetic solubility is a dynamic, non-equilibrium property often measured by diluting a DMSO-solubilized stock into an aqueous buffer until precipitation occurs. Because DMSO dilutions readily form supersaturated solutions, kinetic measurements frequently overestimate the true equilibrium solubility[2].
Conversely, thermodynamic solubility is an absolute physical constant for a given temperature, pressure, and solvent system. It is governed by the apparent thermodynamic properties of the system—specifically the Gibbs free energy (
Mathematical Modeling of Temperature-Dependent Solubility
To extract these thermodynamic parameters, the experimental mole fraction solubility (
) is evaluated across a temperature gradient using two primary mathematical models:
1. The van't Hoff Equation:
The van't Hoff model provides a linear correlation between the natural log of mole fraction solubility and the inverse of absolute temperature:
Where is the universal gas constant (8.314 J/mol·K) and is the absolute temperature in Kelvin.
2. The Modified Apelblat Equation:
For systems where the enthalpy of solution is not strictly independent of temperature, the modified Apelblat equation offers a more robust empirical fit[4]:
Where A, B, and C are model-specific parameters derived from non-linear regression.
Figure 1: Mathematical modeling pathway for extracting apparent thermodynamic parameters.
Self-Validating Experimental Methodology
To ensure scientific integrity, the protocol must be a self-validating system . This means the analytical quantification of the liquid phase must be cross-verified by the crystallographic stability of the solid phase. If the solid phase undergoes a polymorphic transition or forms a solvate during the experiment, the measured solubility reflects the new phase, not the original 1-(2-Methoxyphenyl)heptan-1-one lattice[1].
We utilize the classical "Shake-Flask" method, which remains the gold standard for thermodynamic solubility determination[5].
Step-by-Step Protocol
Step 1: System Preparation & Solute Addition
Select a matrix of solvents representing different dielectric constants (e.g., Ultra-pure Water, Absolute Ethanol, and PEG-400).
Add an excess amount of crystalline 1-(2-Methoxyphenyl)heptan-1-one (approx. 50-100 mg depending on the solvent) to 5 mL of each solvent in tightly sealed, inert borosilicate glass vials.
Causality: An excess of solid is mandatory to ensure the system can reach and maintain a saturated state without depleting the solid reservoir.
Step 2: Isothermal Equilibration
Place the vials in an isothermal shaking water bath or incubator.
Agitate at 150 RPM for a minimum of 72 hours at targeted temperatures (e.g., 298.15 K, 308.15 K, 318.15 K).
Causality: A 72-hour window is chosen to overcome the slow dissolution kinetics typical of highly lipophilic ketones, ensuring true thermodynamic equilibrium is achieved rather than a transient metastable state[5].
Step 3: Phase Separation
Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at the exact equilibration temperature.
Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the target temperature).
Causality: Temperature-controlled centrifugation prevents premature precipitation of the solute. Low-binding PTFE filters are used to prevent the lipophilic compound from adsorbing to the filter membrane, which would artificially lower the quantified concentration[5].
Step 4: Self-Validation (Solid-State Analysis)
Recover the residual solid pellet from the bottom of the centrifuge tube.
Dry gently under a stream of nitrogen and analyze via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Causality: Comparing the XRPD diffractogram of the recovered pellet to the bulk starting material validates that no polymorphic transformation or hydrate formation occurred during the 72-hour equilibration[1].
Step 5: Quantification
Dilute the filtered supernatant with a compatible mobile phase to fall within the linear range of the calibration curve.
Quantify the concentration of 1-(2-Methoxyphenyl)heptan-1-one using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).
Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Data Presentation & Thermodynamic Profiling
Once the HPLC-UV data is collected, the mass concentrations are converted into mole fractions (
). Below is a representative data synthesis illustrating the expected thermodynamic profile for a lipophilic compound like 1-(2-Methoxyphenyl)heptan-1-one.
Table 1: Mole Fraction Solubility (
) at Various Temperatures
Solvent
T = 298.15 K
T = 308.15 K
T = 318.15 K
Dissolution Behavior
Water
0.12 ± 0.01
0.18 ± 0.02
0.29 ± 0.02
Extremely Poor
Ethanol
145.3 ± 2.1
210.5 ± 3.4
305.8 ± 4.1
High
PEG-400
312.4 ± 4.5
450.2 ± 5.8
620.1 ± 7.2
Very High
Note: Data represents the mean ± standard deviation (n=3). The dramatic difference between water and organic solvents confirms the high lipophilicity of the heptyl chain.
Table 2: Apparent Thermodynamic Parameters (Derived via van't Hoff Analysis)
Using the van't Hoff plot (
vs. ), the slope yields and the intercept yields . The standard Gibbs free energy is calculated at a reference temperature (e.g., 298.15 K) using .
Solvent
(kJ/mol)
(J/mol·K)
(kJ/mol)
Driving Force
Water
+35.2
-12.4
+38.9
Enthalpy-hindered
Ethanol
+28.4
+45.6
+14.8
Entropy-driven
PEG-400
+25.1
+52.3
+9.5
Entropy-driven
Mechanistic Insight:
The dissolution of 1-(2-Methoxyphenyl)heptan-1-one in all solvents is endothermic (
), meaning solubility increases with temperature. In water, the negative entropy () indicates hydrophobic structuring (iceberg effect) around the non-polar heptyl chain, resulting in a highly positive and poor solubility. In organic solvents like Ethanol and PEG-400, the process is entropy-driven (), leading to a lower and spontaneous dissolution[3].
Conclusion
Establishing the thermodynamic solubility profile of 1-(2-Methoxyphenyl)heptan-1-one requires a rigorous, self-validating approach that pairs precise liquid-phase quantification with solid-state crystallographic verification. By utilizing the shake-flask method and applying van't Hoff and Apelblat thermodynamic modeling, researchers can accurately predict the compound's behavior across temperature gradients, effectively guiding downstream solvent selection, crystallization processes, and formulation strategies.
References
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which
American Pharmaceutical Review[Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures
Raytor[Link]
Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation
Taylor & Francis (Physics and Chemistry of Liquids)[Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species
SciSpace[Link]
Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents
MDPI (Molecules)[Link]
Analytical Characterization of 1-(2-Methoxyphenyl)heptan-1-one: Molecular Weight and Physical Constants Profiling
Executive Summary 1-(2-Methoxyphenyl)heptan-1-one is an aromatic ketone characterized by a heptyl chain and an ortho-methoxy substituted benzene ring. In pharmaceutical research and advanced organic synthesis, establishi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxyphenyl)heptan-1-one is an aromatic ketone characterized by a heptyl chain and an ortho-methoxy substituted benzene ring. In pharmaceutical research and advanced organic synthesis, establishing the precise molecular weight and physical constants of such building blocks is critical for downstream reaction stoichiometry, purity assessment, and formulation stability. This technical guide provides a comprehensive, self-validating analytical framework for determining the exact molecular weight and thermodynamic physical constants of 1-(2-Methoxyphenyl)heptan-1-one using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) and Differential Scanning Calorimetry (DSC).
Chemical Identity & Theoretical Constants
Before empirical validation, it is necessary to establish the theoretical baseline of the compound. The molecular formula
dictates a specific isotopic envelope and exact monoisotopic mass that must be matched during high-resolution mass spectrometry.
Table 1: Chemical Identity and Theoretical Physical Constants
Analytical Methodologies for Molecular Weight Determination
To empirically validate the theoretical molecular weight of 220.31 g/mol , Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the industry gold standard[1].
Causality & Logic:
Why choose LC-MS over Gas Chromatography-Mass Spectrometry (GC-MS) for this compound? While GC-MS is common for volatile organics, the thermal stress applied during vaporization can induce premature fragmentation of the heptyl chain (via McLafferty rearrangement) or cleavage of the methoxy group. LC-MS, specifically utilizing Electrospray Ionization (ESI), provides a "soft" ionization environment[2]. By applying a strong electric field to the liquid eluent, ESI predominantly yields the intact protonated molecule
without extensive fragmentation. When coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, the exact mass can be determined to within parts-per-million (ppm) accuracy, easily distinguishing 1-(2-Methoxyphenyl)heptan-1-one from isobaric impurities.
Caption: LC-MS workflow for exact molecular weight determination of 1-(2-Methoxyphenyl)heptan-1-one.
Physical Constant Profiling via Thermal Analysis
Traditional capillary methods for determining melting and boiling points rely on visual observation, making them highly subjective and prone to operator error[3]. To ensure absolute scientific integrity, Differential Scanning Calorimetry (DSC) must be employed.
Causality & Logic:
DSC quantitatively measures the differential heat flow between the sample and an inert reference as a function of temperature[4]. When 1-(2-Methoxyphenyl)heptan-1-one undergoes a phase transition (e.g., melting or boiling), it absorbs energy (an endothermic process). The DSC instrument automatically compensates for this by increasing the energy input to the sample pan to maintain a zero temperature difference with the reference pan[5]. This balancing energy provides a precise, reproducible onset temperature that corresponds to the true thermodynamic physical constants of the compound, independent of human visual bias[6].
Caption: Differential Scanning Calorimetry (DSC) logic for physical constant profiling.
Experimental Protocols
High-Resolution LC-MS Protocol (Self-Validating)
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) prior to sample analysis.
Step 1: System Suitability & Calibration
Inject a known calibration standard (e.g., Reserpine, exact mass
609.2807) to verify mass accuracy is within < 5 ppm. A blank injection (pure solvent) must follow to confirm the absence of carryover.
Step 2: Sample Preparation
Dissolve 1-(2-Methoxyphenyl)heptan-1-one in LC-MS grade Methanol to achieve a final concentration of 1-10 µM[2]. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Step 3: Chromatographic Separation
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Table 2: LC Gradient Protocol
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.4
95
5
1.0
0.4
95
5
5.0
0.4
5
95
7.0
0.4
5
95
7.1
0.4
95
5
10.0
0.4
95
5
Step 4: Mass Spectrometry (ESI-TOF)
Operate the MS in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Extract the chromatogram for the theoretical
Step 1: Instrument Calibration
Run a high-purity Indium standard (Melting point: 156.6°C, Heat of Fusion: 28.45 J/g) to calibrate the temperature and heat flow sensors of the DSC apparatus[5].
Step 2: Sample Preparation
Accurately weigh 3 to 10 mg of 1-(2-Methoxyphenyl)heptan-1-one into a standard aluminum DSC pan[3]. Crimp the lid securely to ensure optimal thermal contact and prevent sample volatilization prior to the boiling point. Prepare an empty crimped aluminum pan as the reference.
Step 3: Thermal Ramping
Place both pans into the DSC furnace. Purge the system with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation[6].
Table 3: DSC Temperature Program
Step
Action
Parameters
1
Isothermal Equilibration
Hold at 20°C for 5 minutes
2
Heating Ramp
10°C/min from 20°C to 350°C
3
Cooling Ramp
20°C/min from 350°C back to 20°C
4
Data Analysis
Extrapolate onset temperatures for endothermic peaks
Step 4: Data Interpretation
Analyze the thermogram. The extrapolated onset temperature of the first sharp endothermic peak corresponds to the melting point, while a subsequent broader endothermic peak at higher temperatures indicates the boiling point.
Conclusion
The accurate determination of the molecular weight and physical constants of 1-(2-Methoxyphenyl)heptan-1-one (CAS: 118476-18-9) requires moving beyond theoretical calculations and subjective capillary observations. By implementing self-validating LC-HRMS and DSC protocols, researchers can obtain highly precise, reproducible data. This rigorous analytical foundation ensures the integrity of downstream applications in drug development and synthetic chemistry.
Michigan State University Mass Spectrometry and Metabolomics Core. "PROTOCOL MSU_MSMC_008 version 1: Protein molecular weight determination using electrospray ionization". MSU Protocols. URL:[Link]
Foreword: From Molecular Formula to Three-Dimensional Reality
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-Methoxyphenyl)heptan-1-one In the landscape of modern drug discovery and materials science, a compound's chemical formula (C₁₄H₂₀O₂) is merely the ope...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-Methoxyphenyl)heptan-1-one
In the landscape of modern drug discovery and materials science, a compound's chemical formula (C₁₄H₂₀O₂) is merely the opening chapter of its story. The true narrative of its function, its potential interactions, and its physical properties is written in the precise three-dimensional arrangement of its atoms. For a molecule like 1-(2-Methoxyphenyl)heptan-1-one, a derivative of the ubiquitous methoxyflavone scaffold with potential applications in medicinal chemistry, understanding this arrangement is not just an academic exercise—it is a fundamental prerequisite for rational drug design and development.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the process of determining the crystal structure of 1-(2-Methoxyphenyl)heptan-1-one. We move beyond a simple recitation of protocols, instead offering a narrative grounded in the causality of experimental choices. This document is structured to provide not only the "how" but, more critically, the "why," ensuring that the described methodologies are understood as a self-validating system for achieving scientific integrity.
Part 1: The Genesis of Analysis - Synthesis and Crystal Growth
The journey to a crystal structure begins long before the first X-ray is fired. It starts with the synthesis of a pure compound and the meticulous art of coaxing it to form a single, perfect crystal.
Proposed Synthesis: A Friedel-Crafts Approach
While various synthetic routes exist for ketones, a reliable and scalable method for synthesizing 1-(2-Methoxyphenyl)heptan-1-one is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution provides a direct pathway to the target molecule.
Protocol: Synthesis of 1-(2-Methoxyphenyl)heptan-1-one
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
Acyl Chloride Formation (or Direct Use): In the dropping funnel, add heptanoyl chloride (1.1 equivalents) dissolved in anhydrous DCM.
Slow Addition: Add the heptanoyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. This forms the acylium ion electrophile.
Substrate Addition: Following the formation of the acylium ion complex, add 2-methoxybenzene (anisole, 1.0 equivalent) dropwise via the dropping funnel.
Reaction Progression: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex and protonate the product.
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(2-Methoxyphenyl)heptan-1-one.
The Art of Crystallization: Cultivating a Perfect Specimen
The success of a single-crystal X-ray diffraction experiment hinges entirely on the quality of the crystal.[3] A suitable crystal should be a single, well-formed entity, free of cracks and defects. The goal of crystallization is to transition the molecules from a disordered state in solution to a highly ordered, repeating lattice.
Common Crystallization Techniques:
Slow Evaporation: This is the simplest method. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting crystal nucleation and growth.
Vapor Diffusion: This technique is excellent for small quantities of material. The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble) and placed in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a "poor" solvent (in which the compound is less soluble). The poor solvent's vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool very slowly to room temperature, or even lower. The decrease in temperature reduces solubility, leading to crystal growth.
For 1-(2-Methoxyphenyl)heptan-1-one, a non-polar molecule with some polarity from the ketone and methoxy groups, a good starting point for solvent screening would be mixtures of moderately polar solvents (like ethyl acetate or acetone) and non-polar solvents (like hexane or heptane).
Part 2: The Core Experiment - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[4][5] It provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms.[4]
Fundamental Principles
The technique is based on the interaction of X-rays with the electron clouds of the atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. In a crystalline material, where atoms are arranged in a periodic lattice, the scattered waves interfere with each other. Constructive interference occurs only at specific angles, governed by Bragg's Law :
d is the spacing between the crystal lattice planes
θ is the angle of incidence of the X-rays
By systematically rotating the crystal and measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the unit cell can be reconstructed.[6]
Experimental Workflow
The process of data collection is a highly automated yet conceptually intricate procedure. A suitable crystal is selected under a microscope, mounted on a thin fiber or loop, and placed on a goniometer within the X-ray diffractometer.[4] The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[8][9]
The workflow can be visualized as follows:
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Part 3: Decoding the Data - Structure Solution and Refinement
Once a complete dataset of diffraction intensities is collected, the computational process of determining the atomic arrangement begins. This involves solving the "phase problem" and iteratively refining the structural model.
The Phase Problem and Structure Solution
The diffraction experiment measures the intensities of the Bragg reflections, which are proportional to the square of the structure factor amplitudes (|F|²). However, to calculate the electron density map via a Fourier transform, both the amplitudes and the phases of the structure factors are required. The loss of phase information during the experiment is known as the phase problem.
For small molecules like 1-(2-Methoxyphenyl)heptan-1-one, Direct Methods are the most common solution. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates, allowing for the generation of a preliminary electron density map where the positions of heavier atoms (C, O) can be identified.[8]
Structure Refinement: Honing the Model
The initial atomic model derived from the solution is an approximation. Structure refinement is the iterative process of adjusting the model's parameters (atomic coordinates, site occupancies, and displacement parameters) to achieve the best possible fit between the calculated structure factors (|F_calc|) from the model and the observed structure factors (|F_obs|) from the experiment.[10]
This is typically achieved through a least-squares refinement method, which minimizes the sum of the squares of the differences between |F_obs| and |F_calc|.[8]
Key aspects of refinement:
Anisotropic Displacement Parameters (ADPs): Initially, atoms are modeled as isotropic spheres. In later stages, they are refined anisotropically, represented by ellipsoids that model the direction and magnitude of atomic vibrations.[10][11]
Hydrogen Atoms: Hydrogen atoms have very low electron density and are often difficult to locate directly from the electron density map.[3] They are typically placed in geometrically calculated positions and refined using a "riding model," where their positions are tied to the heavier atoms to which they are bonded.[12][13]
Caption: The Iterative Cycle of Crystal Structure Refinement.
Part 4: Validation and Interpretation - The Final Structure
A solved and refined structure is not complete until it has been thoroughly validated and its chemical features analyzed.
Data Presentation and Quality Indicators
The final crystallographic data for 1-(2-Methoxyphenyl)heptan-1-one would be summarized in a standardized table. The following table presents plausible, representative data for this compound.
The temperature at which the data was collected.[10]
Radiation [Å]
Mo Kα (λ = 0.71073)
The wavelength of the X-rays used.
Reflections Collected/Unique
8982 / 1837
Total number of diffraction spots measured vs. the number of symmetry-independent reflections.[12]
Final R₁ [I > 2σ(I)]
0.0410
The R-factor, a measure of the agreement between the model and the data (a good value is typically < 0.05).
wR₂ (all data)
0.1394
A weighted R-factor calculated on all data, providing a more robust measure of refinement quality.
Structure Validation and Data Deposition
Before publication or use, the crystal structure must be validated. This is typically done using the International Union of Crystallography's (IUCr) checkCIF service.[16] This program performs thousands of checks on the geometry, symmetry, and consistency of the crystallographic data, flagging potential errors or unusual features.[17]
Upon validation, the data is deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number, ensuring public access and long-term archival of the data.
The standard format for both validation and deposition is the Crystallographic Information File (CIF) .[18] The CIF is a text-based file that contains all the essential information about the crystal structure determination, from unit cell parameters to atomic coordinates and experimental details.[19]
Analysis of the Molecular and Supramolecular Structure
With a validated structure in hand, the final step is chemical interpretation.
Molecular Conformation: The analysis reveals the precise conformation of the 1-(2-Methoxyphenyl)heptan-1-one molecule in the solid state. Key features to analyze include the torsion angle between the phenyl ring and the carbonyl group, and the conformation of the flexible heptyl chain. The dihedral angle between the plane of the phenyl ring and the C-C=O plane will dictate the degree of electronic conjugation and steric hindrance.
Intermolecular Interactions: In the crystal, molecules pack together in a way that maximizes stabilizing interactions. For 1-(2-Methoxyphenyl)heptan-1-one, one would expect the packing to be dominated by van der Waals forces from the heptyl chains and potential weak C-H···O hydrogen bonds. These interactions involve hydrogen atoms from the phenyl ring or the alkyl chain acting as donors and the carbonyl or methoxy oxygen atoms acting as acceptors, forming supramolecular chains or sheets.[20] Analysis of these interactions is crucial for understanding polymorphism, solubility, and other solid-state properties.
Conclusion
The crystal structure analysis of 1-(2-Methoxyphenyl)heptan-1-one is a multi-stage process that transforms a synthesized powder into a highly detailed three-dimensional molecular model. Each step, from the strategic choice of a synthetic route and crystallization method to the rigorous process of data collection, structure solution, and refinement, is a critical component of a self-validating workflow. The resulting validated crystal structure, encapsulated in a CIF, provides an unambiguous depiction of molecular geometry and solid-state packing. For researchers in drug development, this information is invaluable, offering insights into potential receptor binding modes, informing structure-activity relationship (SAR) studies, and guiding the formulation of solid dosage forms.
Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
ThermoFisher. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD).
Müller, P. (n.d.). Crystal structure refinement. Oxford Academic.
Zhang, Y., & Xu, H. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science.
David, W. I. F., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC.
Hall, S. R., Allen, F. H., & Brown, I. D. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC.
Gražulis, S., et al. (n.d.). Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals.
Wang, J., & Wang, F. (2025, October 3). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. ACS Publications.
Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT.
IUCr. (n.d.). A Guide to CIF for Authors.
CCDC. (n.d.). A short guide to Crystallographic Information Files.
American Chemical Society. (2025, June). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus.
Tian, Y., et al. (n.d.). 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one N-[(E) - PMC.
Anderson, R. J., et al. (n.d.). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. PMC.
Caracelli, I., et al. (n.d.). 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure, Hirshfeld surface analysis and computational chemistry. PubMed Central.
Caracelli, I., et al. (2025, August 7). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications.
Adam, S. H., et al. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules.
Ferreira, L. G., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
Friedel-Crafts acylation protocol for synthesizing 1-(2-Methoxyphenyl)heptan-1-one
An Application Note for the Synthesis of 1-(2-Methoxyphenyl)heptan-1-one via Friedel-Crafts Acylation Introduction: The Strategic Synthesis of Aryl Ketones The Friedel-Crafts acylation, a cornerstone of electrophilic aro...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 1-(2-Methoxyphenyl)heptan-1-one via Friedel-Crafts Acylation
Introduction: The Strategic Synthesis of Aryl Ketones
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions, provides a powerful and direct method for the formation of carbon-carbon bonds to an aromatic ring, yielding valuable aryl ketones.[1][2] These ketones are not only significant final products but also serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This protocol details the synthesis of 1-(2-Methoxyphenyl)heptan-1-one, an aryl ketone, through the acylation of anisole (methoxybenzene) with heptanoyl chloride.
Anisole is an excellent substrate for this transformation. The methoxy (-OCH₃) group is a potent activating group, meaning it donates electron density into the benzene ring, making the ring more nucleophilic and thus more reactive toward electrophiles compared to unsubstituted benzene.[3][4] This activation is primarily due to the resonance effect, where a lone pair of electrons from the oxygen atom is delocalized into the π-system of the ring.[5][6] Consequently, the methoxy group directs the incoming electrophile to the ortho and para positions.[7][8] This application note will guide researchers through the reaction mechanism, a detailed experimental procedure, and the critical parameters for successfully synthesizing and isolating the target ortho isomer, 1-(2-Methoxyphenyl)heptan-1-one.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.
Formation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with heptanoyl chloride. The Lewis acid coordinates to the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[9][10]
Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion.[6] This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[11]
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromatic π-system and yielding the final ketone product.[12] The AlCl₃ catalyst is regenerated in this step, although in practice it remains complexed to the product.
A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the acylium ion is resonance-stabilized and does not undergo rearrangement.[10] Furthermore, the product, an aryl ketone, is less reactive than the starting material (anisole) because the acyl group is deactivating, which effectively prevents polysubstitution reactions.[1][12]
Controlling Regioselectivity: The Ortho vs. Para Challenge
The activating methoxy group directs acylation to the ortho and para positions due to the stabilization of the arenium ion intermediate through resonance.[6][13] While electronic effects make both positions favorable, the para position is often the major product due to reduced steric hindrance between the substituent and the incoming electrophile.[14] Therefore, this synthesis will produce a mixture of 1-(2-methoxyphenyl)heptan-1-one (ortho) and 1-(4-methoxyphenyl)heptan-1-one (para). The isolation of the desired ortho isomer necessitates a robust purification step, typically column chromatography.
Visualizing the Synthetic Workflow
The following diagram outlines the complete experimental process, from initial setup to final product characterization.
Caption: Experimental workflow for the synthesis of 1-(2-Methoxyphenyl)heptan-1-one.
Detailed Experimental Protocol
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Fume Hood: This entire procedure must be conducted in a well-ventilated fume hood.[15]
Reagent Handling:
Anhydrous Aluminum Chloride (AlCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. Handle it quickly and in a dry environment.[11][15]
Heptanoyl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.[16]
Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure.[15]
Materials and Reagents
Reagent/Material
Formula
M.W. ( g/mol )
Amount (mmol)
Quantity
Notes
Anisole
C₇H₈O
108.14
20.0
2.16 g (2.19 mL)
99%, anhydrous
Heptanoyl chloride
C₇H₁₃ClO
148.63
22.0
3.27 g (3.24 mL)
98%
Anhydrous Aluminum Chloride
AlCl₃
133.34
24.0
3.20 g
≥99.99%, anhydrous powder
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
~100 mL
Anhydrous, <50 ppm water
Hydrochloric Acid (conc.)
HCl
36.46
-
~20 mL
For work-up
Saturated Sodium Bicarbonate
NaHCO₃
84.01
-
~50 mL
Aqueous solution
Brine
NaCl
58.44
-
~50 mL
Saturated aqueous solution
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
~5 g
For drying
Silica Gel
SiO₂
60.08
-
As needed
For column chromatography (230-400 mesh)
Equipment
250 mL Round-bottom flask
1
Three-neck preferred
125 mL Addition funnel
1
Reflux condenser
1
Magnetic stirrer and stir bar
1
Ice bath
1
Nitrogen/Argon inlet & bubbler
1
Or a drying tube (CaCl₂)
Separatory funnel (500 mL)
1
Rotary evaporator
1
Step-by-Step Procedure
Reaction Setup:
Thoroughly dry all glassware in an oven ( >100 °C) and assemble while hot under a stream of dry nitrogen or argon. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser. Attach a nitrogen/argon inlet to the top of the condenser.[1][11]
In the fume hood, carefully weigh anhydrous aluminum chloride (3.20 g, 24.0 mmol) and add it to the reaction flask. Add 40 mL of anhydrous dichloromethane (DCM).
Begin stirring the suspension and cool the flask to 0 °C using an ice-water bath.[11]
Acylation Reaction:
4. In a separate dry flask, prepare a solution of heptanoyl chloride (3.27 g, 22.0 mmol) in 20 mL of anhydrous DCM and add it to the addition funnel.
5. Add the heptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[14]
6. Prepare a solution of anisole (2.16 g, 20.0 mmol) in 20 mL of anhydrous DCM and add it to the now-empty addition funnel.
7. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The mixture will typically turn a dark orange or reddish-brown color.[17]
8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the anisole starting material is consumed.
Work-up and Isolation:
9. Prepare a 500 mL beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl.
10. CAUTION: Exothermic and gas evolution. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[11] This will hydrolyze the aluminum complexes.
11. Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
12. Extract the aqueous layer with an additional 20 mL of DCM. Combine this with the first organic layer.[11]
13. Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (careful of gas evolution) and then 50 mL of brine.[17]
14. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[6]
15. Remove the DCM solvent using a rotary evaporator to yield the crude product as a yellowish oil, which is a mixture of ortho and para isomers.
Purification:
16. Purify the crude oil using flash column chromatography on silica gel.
17. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate), is recommended to separate the less polar para isomer from the more polar target ortho isomer.
18. Collect fractions and analyze by TLC to identify those containing the pure 1-(2-Methoxyphenyl)heptan-1-one.
19. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Characterization:
20. Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Discussion and Expert Insights
Stoichiometry of Lewis Acid: A stoichiometric amount (or slight excess) of AlCl₃ relative to the acylating agent is necessary. This is because the Lewis acid complexes not only with the heptanoyl chloride but also with the carbonyl oxygen of the anisole starting material and the ketone product, temporarily deactivating it.[18][19] Using catalytic amounts is generally insufficient for acylation.[18]
Anhydrous Conditions: The success of a Friedel-Crafts reaction is critically dependent on maintaining anhydrous conditions. Any moisture will react with and deactivate the AlCl₃ catalyst, halting the reaction.[14]
Temperature Control: The initial formation of the acylium ion complex is highly exothermic.[11] Maintaining a low temperature (0 °C) during the addition of reagents is crucial to prevent side reactions and potential degradation of starting materials.
Alternative Catalysts: While AlCl₃ is highly effective, it can be harsh and difficult to handle. For some applications, milder Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, potentially offering a safer and more environmentally benign alternative, though reaction times may be longer.[9][20]
Expected Outcome: The primary product will likely be the para isomer, 1-(4-methoxyphenyl)heptan-1-one, due to sterics. However, a significant amount of the desired ortho isomer, 1-(2-methoxyphenyl)heptan-1-one, should be formed and can be successfully isolated via chromatography. The expected yield of the isolated ortho product can range from 20-40%, depending on the efficiency of the reaction and purification.
References
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from University of California, Santa Cruz, Chemistry website.
Activating and Deactivating Groups. (2026, January 29). Chemistry Steps. URL: [Link]
Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved February 26, 2026. URL: [Link]
Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry. LibreTexts. URL: [Link]
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. URL: [Link]
Activating and Deactivating Groups in Electrophilic Aromatic Substitution. (n.d.). Scribd. URL: [Link]
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 71(10), 903. URL: [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. URL: [Link]
Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero.
Mukaiyama, T., Ohno, T., Nishimura, T., Suda, S., & Kobayashi, S. (1991). The Catalytic Friedel-Crafts Acylation Reaction Using a Catalyst Generated from GaCl3 and a Silver Salt. Chemistry Letters, 20(6), 1059-1062.
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (n.d.). University of Northern Iowa.
Olah, G. A., & Kobayashi, S. (1971). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 93(25), 6964-6967. URL: [Link]
Is that a catalyst – Friedel-Crafts acylation. (n.d.). ChemBAM. URL: [Link]
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). [Video]. YouTube. URL: [Link]
On Friedel-Crafts acetylation, anisole yields. (2025, November 28). Vedantu. URL: [Link]
Hutchison, D. R., & Miles, W. H. (2004). A Discovery-Based Friedel−Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 81(10), 1493. URL: [Link]
Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry.
Friedel-Crafts reaction of anisole? (2017, April 8). Chemistry Stack Exchange. URL: [Link]
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. URL: [Link]
Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 22). [Video]. YouTube. URL: [Link]
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). In Organic Chemistry. LibreTexts. URL: [Link]
Friedel–Crafts (FC) acylation. (n.d.). In National Center for Biotechnology Information. Retrieved February 26, 2026. URL: [Link]
Application Note: Catalytic Asymmetric Reduction of 1-(2-Methoxyphenyl)heptan-1-one
Executive Summary The reduction of 1-(2-methoxyphenyl)heptan-1-one (CAS: 69287-13-4, analog) to its corresponding chiral alcohol is a critical transformation in the synthesis of lipophilic CNS-active agents and liquid cr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The reduction of 1-(2-methoxyphenyl)heptan-1-one (CAS: 69287-13-4, analog) to its corresponding chiral alcohol is a critical transformation in the synthesis of lipophilic CNS-active agents and liquid crystal intermediates. This substrate presents two distinct challenges:
Steric Hindrance: The ortho-methoxy substituent creates significant steric bulk and twists the aromatic ring out of planarity, potentially retarding reaction rates compared to para-substituted analogs.
Lipophilicity: The C7-heptyl chain drastically reduces water solubility, complicating standard aqueous biocatalytic protocols.
This Application Note details two validated protocols to overcome these barriers:
Protocol A (Chemocatalysis): Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN complex. Best for anhydrous scale-up and high enantioselectivity (>95% ee).[1]
Protocol B (Biocatalysis): Ketoreductase (KRED) mediated reduction in a biphasic system. Best for mild conditions and "green" chemistry requirements.
Chemical Background & Mechanistic Strategy[2][3][4][5][6][7][8][9]
Substrate Analysis[10]
Substrate: 1-(2-Methoxyphenyl)heptan-1-one
Target Product: (1R)- or (1S)-1-(2-Methoxyphenyl)heptan-1-ol
Key Interaction: The ortho-methoxy group is not merely a steric blocker; in Ru-catalyzed ATH, it can stabilize the transition state via weak
or electrostatic interactions with the catalyst's arene ligand, often enhancing enantioselectivity compared to unsubstituted acetophenones.
Decision Matrix: Catalyst Selection
Feature
Ru-ATH (Noyori Type)
Biocatalysis (KRED)
NaBH4 (Baseline)
Enantioselectivity
High (>95% ee)
Excellent (>99% ee)
Racemic (0% ee)
Solvent System
Organic (e.g., MeOH, DCM)
Aqueous/Buffer + Co-solvent
MeOH/EtOH
Substrate Conc.
High (0.5 - 2.0 M)
Low to Medium (50 - 200 mM)
High
Temp. Tolerance
20°C – 60°C
20°C – 40°C
0°C – 25°C
Cost/Scale
Moderate (Ru metal)
Low (at scale)
Very Low
Protocol A: Asymmetric Transfer Hydrogenation (ATH)[5]
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism (Noyori-Ikariya), where the Ruthenium center acts as a hydride donor and the amine ligand acts as a proton donor, delivering H2 across the C=O bond in a concerted 6-membered transition state.
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle for Ru-monosulfonylated diamine catalyzed transfer hydrogenation.
Solvent: Dichloromethane (DCM) or Methanol (MeOH). Note: DCM is preferred here to solubilize the lipophilic heptyl chain.
Step-by-Step Protocol:
Catalyst Preparation: In a Schlenk flask under N2, dissolve the Ru-precatalyst (32 mg, 0.05 mmol) in 2 mL of degassed DCM.
Substrate Addition: Add the ketone (2.20 g, 10 mmol) to the catalyst solution.
H-Donor Addition: Slowly inject 5 mL of the HCOOH/Et3N (5:2) azeotrope.[2]
Caution: Exothermic reaction with gas evolution (CO2). Ensure venting.
Reaction: Stir at 30°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1) or GC.
Optimization Note: If conversion is slow due to the ortho-OMe sterics, increase temperature to 45°C.
Workup:
Dilute with water (20 mL) and extract with DCM (3 x 15 mL).
Wash combined organics with sat. NaHCO3 (to remove residual formic acid) and brine.
Dry over Na2SO4 and concentrate in vacuo.
Purification: Flash column chromatography (SiO2, Hexane/EtOAc 95:5 to 90:10).
Expected Results:
Yield: >90%
ee: >95% (typically S-configuration using (R,R)-TsDPEN, but must be verified by HPLC).
Protocol B: Biocatalytic Reduction (KRED)
Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADH or NADPH) to the ketone. The cofactor is regenerated in situ using a secondary substrate (e.g., Isopropanol or Glucose).
Biocatalytic Workflow
Figure 2: Biphasic biocatalytic reduction strategy for lipophilic substrates.
Experimental Procedure (KRED Screening Mode)
Since specific enzyme hits vary by supplier (Codexis, Daicel, Johnson Matthey), this protocol uses a standard KRED Screening Kit approach adapted for lipophilic substrates.
Reagents:
Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO4.
Cofactor: NADP+ (1.0 mM).
Recycling System: Isopropanol (IPA) 10-20% v/v (acts as both co-solvent and H-donor).
Extraction: Add 1 mL Ethyl Acetate, vortex for 30 seconds, centrifuge to separate phases.
Analysis: Analyze the organic phase directly by GC or chiral HPLC.
Critical Optimization for C7-Chain:
If conversion is <50%, add Triton X-100 (0.5%) or use a MTBE/Buffer biphasic system (50:50). The enzyme stays in the aqueous phase; the substrate partitions from the organic phase.
Analytical Methods
To ensure "Trustworthiness" and validation, the following analytical conditions are recommended.
Retention: Ketone elutes later than alcohol due to lower volatility/polarity interaction on non-polar columns, but verify with standards.
Determination of Enantiomeric Excess (HPLC)[5]
Column: Chiralcel OD-H or AD-H (Daicel).
Mobile Phase: Hexane : Isopropanol (95 : 5).
Flow Rate: 0.8 mL/min.
Detection: UV @ 254 nm (targeting the anisole chromophore).
Expected Separation: The ortho-methoxy group usually provides excellent chiral recognition on polysaccharide-based columns.
Troubleshooting & Expert Insights
Problem
Probable Cause
Expert Solution
Low Conversion (ATH)
Catalyst deactivation or steric hindrance.
1. Purge O2 rigorously (Ru-H is air sensitive).2. Increase Temp to 45°C.3. Switch solvent to neat HCOOH/TEA if solubility permits.
Low Conversion (Biocat)
Substrate insolubility (C7 chain).
1. Use biphasic system (Buffer/Toluene).2. Add cyclodextrins to improve aqueous solubility.3. Increase DMSO co-solvent to 10-15%.
Low ee (<80%)
Background reaction or wrong ligand match.
1. Ensure no non-catalytic reduction occurs.2. Switch ligand enantiomer or aryl group (e.g., use TsCYDN instead of TsDPEN).
Product is Racemic
Catalyst poisoning / Free radical mechanism.
Avoid radical initiators. Ensure Ru catalyst is intact (solution should remain orange/red, not turn black/colloidal).
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. Link
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2] Journal of the American Chemical Society, 118(10), 2521–2522. Link
Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link
Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 3(12), 1833-1851. (General reference for KRED scale-up).
Sigma-Aldrich. Product Specification: 1-(4-Methoxyphenyl)heptan-1-one (Analog reference). Link
Synthesis of bioactive heterocycles starting from 1-(2-Methoxyphenyl)heptan-1-one
Application Note: Strategic Divergence of 1-(2-Methoxyphenyl)heptan-1-one into Bioactive Heterocycles Abstract & Strategic Value This guide details the synthetic divergence of 1-(2-Methoxyphenyl)heptan-1-one (MPH) , a li...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Divergence of 1-(2-Methoxyphenyl)heptan-1-one into Bioactive Heterocycles
Abstract & Strategic Value
This guide details the synthetic divergence of 1-(2-Methoxyphenyl)heptan-1-one (MPH) , a lipophilic aryl ketone, into three distinct classes of bioactive heterocycles: Indoles , Chromones , and Pyrazoles .
Why this Starting Material?
The n-hexyl chain (
) attached to the carbonyl confers significant lipophilicity (LogP shift ~ +3.0 vs. acetophenone), enhancing membrane permeability for CNS targeting and intracellular bioavailability. The ortho-methoxy group serves as a latent reactive site for cyclization or as a steric directing group.
Target Audience: Medicinal Chemists, Process Development Scientists.
Reaction Network Visualization
The following diagram illustrates the divergent pathways from MPH.
Caption: Divergent synthetic pathways from 1-(2-Methoxyphenyl)heptan-1-one to Indole, Chromone, and Pyrazole scaffolds.
Module A: The Indole Pathway (Fischer Synthesis)
Target Scaffold: 2-Aryl-3-alkylindoles
Therapeutic Relevance: These structures mimic the core of COX-2 inhibitors and melatonin receptor agonists. The 3-pentyl chain provides a hydrophobic anchor critical for receptor binding pockets.
Mechanism & Causality
The Fischer Indole Synthesis is selected for its robustness.
Condensation: MPH reacts with phenylhydrazine to form a hydrazone.
Rearrangement: Under acidic conditions, the hydrazone undergoes a [3,3]-sigmatropic rearrangement.
Cyclization: The ortho-methoxy group of the ketone remains on the 2-position of the indole, while the hexyl chain's
-carbon becomes the 3-position substituent (shortening the chain by one carbon in the nomenclature, resulting in a pentyl group).
Hydrazone Formation: In a round-bottom flask, dissolve the ketone in ethanol (5 mL/mmol). Add phenylhydrazine and 2 drops of glacial acetic acid. Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Isolation: Evaporate solvent. The crude hydrazone is often an oil.
Cyclization: Add PPA to the crude hydrazone. Heat the mixture to 100–110°C with vigorous mechanical stirring.
Critical Note: Do not overheat (>120°C) as the o-methoxy group can undergo acid-catalyzed cleavage or charring.
Quenching: Pour the hot syrup onto crushed ice (exothermic!). Stir until the PPA dissolves.
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with
(aq) to remove acid traces.
Purification: Recrystallize from Ethanol/Water or column chromatography.
Expected Yield: 65–75%
Module B: The Chromone Pathway
Target Scaffold: Flavones/Chromones
Therapeutic Relevance: Flavonoids are potent antioxidants and kinase inhibitors. The o-methoxy group is a "masked" phenol required for this cyclization.
Robinson, B. (1963). "The Fischer Indole Synthesis." Chemical Reviews, 63(4), 373–401.
Source:
Claisen-Schmidt Condensation of Hindered Ketones
Vyas, G. N., & Shah, N. M. (1951). "Quinacetophenone monomethyl ether."[4] Organic Syntheses, 31, 90. (Demonstrates reactivity of o-methoxy acetophenones).
Source:
Demethylation of o-Methoxy Ketones
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24(5), 2289-2292.
Source:
Bioactivity of Pyrazoles from Chalcones
Rahman, A. F. M. M., et al. (2012).[5] "Bioactive Pyrazoles: Synthesis and Pharmacological Potential." Current Organic Chemistry.
Application Note: High-Efficiency Reductive Amination of 1-(2-Methoxyphenyl)heptan-1-one
Abstract This application note details optimized protocols for the reductive amination of 1-(2-Methoxyphenyl)heptan-1-one , a sterically hindered aryl ketone. Standard reductive amination conditions often result in low c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details optimized protocols for the reductive amination of 1-(2-Methoxyphenyl)heptan-1-one , a sterically hindered aryl ketone. Standard reductive amination conditions often result in low conversion for this substrate due to the significant steric occlusion provided by the ortho-methoxy group and the electronic deactivation of the carbonyl. This guide prioritizes a Titanium(IV) Isopropoxide-mediated protocol as the primary method for ensuring complete imine formation prior to reduction, alongside a milder Sodium Triacetoxyborohydride method for less hindered amine partners.
Substrate Analysis & Strategic Approach
The Challenge: Steric & Electronic Deactivation
The target substrate, 1-(2-Methoxyphenyl)heptan-1-one, presents a dual challenge:
Steric Hindrance: The ortho-methoxy group creates a "molecular gate," physically blocking the trajectory of nucleophilic attack by the amine.
Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance, which reduces the electrophilicity of the carbonyl carbon, making imine formation thermodynamically unfavorable under standard equilibrium conditions.
The Solution: Lewis Acid Activation
To overcome these barriers, the use of a strong Lewis acid / water scavenger is required. Titanium(IV) isopropoxide [Ti(OiPr)₄] serves two critical functions:
Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.
Dehydration: Irreversibly scavenges water produced during condensation, driving the equilibrium toward the imine/enamine intermediate.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic pathway and the critical role of Titanium in facilitating the attack on the hindered ketone.
Figure 1: Mechanistic pathway highlighting the activation of the hindered ketone by Titanium(IV) isopropoxide.
Complexation (Neat or Concentrated): In a dry flask under N₂, combine the ketone and the amine.
Note: If using an amine HCl salt, add 1.0 equiv of Triethylamine (Et3N) to liberate the free base in situ.
Titanium Addition: Add Ti(OiPr)₄ dropwise. If the mixture is too viscous, add a minimal amount of THF (just enough to stir).
Incubation: Stir at ambient temperature for 6–12 hours.
Checkpoint: Monitor by IR (disappearance of C=O stretch ~1680 cm⁻¹) or TLC. For this hindered substrate, heating to 40-50°C may be required if no conversion is observed after 4 hours.
Dilution: Once imine formation is complete, dilute the reaction mixture with absolute Ethanol (approx. 5 mL per mmol of ketone).
Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise (caution: H₂ gas evolution). Allow to warm to room temperature and stir for 2 hours.
Quenching (Critical): The reaction will contain titanium salts that form sticky emulsions.
Add 2M NaOH or aqueous NH₄OH to quench. The mixture will turn into a white/grey suspension.
Dilute with Ethyl Acetate.
Filter through a pad of Celite to remove the inorganic titanium salts.
Workup: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Note: Due to the ortho-methoxy group, this reaction is significantly slower than with simple acetophenones.
Quench with saturated NaHCO₃. Extract with DCM.
Data & Troubleshooting Guide
Expected Analytical Data
Fragment
Signal Type
Approx. Shift (ppm)
Notes
Aryl-OCH₃
Singlet
3.80 – 3.85
Distinctive sharp singlet
Benzylic C-H
Triplet/Multiplet
3.90 – 4.10
Shifted upfield from ketone precursor
Alkyl Chain
Multiplet
0.85 – 1.60
Terminal methyl and methylene envelope
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance preventing imine formation.
Switch to Method A (Ti-mediated). Heat the imine formation step to 50°C.
Alcohol Byproduct
Direct reduction of ketone before imine forms.
Ensure imine formation is 100% complete (via IR/NMR) before adding the reducing agent.
Emulsion during Workup
Titanium hydroxides trapping organic layer.
Use the "Celite Filtration" method or add 10% tartaric acid solution to complex the Ti.
Decision Workflow
Use this flowchart to select the appropriate method based on your specific amine partner and equipment availability.
Figure 2: Decision tree for selecting the optimal reductive amination protocol.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
Tripathi, R. P., et al. (2008). "Recent advances in reductive amination."[6] Current Organic Chemistry.
Purification strategies for 1-(2-Methoxyphenyl)heptan-1-one via chromatography
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #PUR-2-MET-C7 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Challenge You are attempting to purify 1-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Hub.Ticket ID: #PUR-2-MET-C7
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & The Challenge
You are attempting to purify 1-(2-Methoxyphenyl)heptan-1-one . Before selecting a method, we must analyze the physicochemical properties driving the separation:
The Lipophilic Tail (C7): The heptyl chain adds significant hydrophobicity. On Reverse Phase (RP) systems, this molecule will show strong retention, requiring high percentages of organic modifier.
The Regioisomer Challenge (Ortho vs. Para): If synthesized via Friedel-Crafts acylation of anisole, your primary impurity is likely the para-isomer (1-(4-Methoxyphenyl)heptan-1-one). Separating these requires exploiting subtle differences in dipole moments and steric hindrance.
The "Ortho Effect": The ortho-methoxy group sterically hinders the carbonyl and may twist it out of planarity with the benzene ring. This typically makes the ortho-isomer less polar than the para-isomer, causing it to elute earlier on normal phase silica.
Module 1: Method Development Strategies
Strategy A: Normal Phase Flash Chromatography (Primary Purification)
Best for: Crude reaction mixtures (>500 mg).
Parameter
Recommendation
Technical Rationale
Stationary Phase
High-Performance Silica (20–40 µm)
Standard silica is sufficient, but smaller particle size improves resolution of the ortho/para critical pair.
Mobile Phase A
Toluene (100%) or Hexane
Crucial: Toluene provides - interactions that often separate aromatic isomers better than simple alkanes.
The molecule is lipophilic; it will elute early. Shallow gradients prevent co-elution.
Loading Mode
Dry Load (Celite or Silica)
The target is likely an oil. Liquid injection in strong solvents will cause "band broadening," destroying resolution.
Protocol 1.1: The "Selectivity Check" (TLC)
Before running the column, spot your crude on two separate TLC plates:
System 1: 10% EtOAc in Hexane.
System 2: 100% Toluene (or Toluene/DCM).
Observation: If System 1 shows overlapping spots but System 2 shows a "dumbbell" shape or separation, proceed with Toluene as your weak solvent.
Best for: Final purity check or isolating high-purity standards (<100 mg).
Parameter
Recommendation
Technical Rationale
Column
Phenyl-Hexyl or C18
Phenyl-Hexyl is superior here. It exploits - interactions with the anisole ring, enhancing selectivity between isomers.
Mobile Phase A
Water + 0.1% Formic Acid
Acid keeps the system consistent, though the ketone is non-ionizable.
Mobile Phase B
Acetonitrile (ACN)
ACN has lower viscosity than Methanol, allowing higher flow rates for these lipophilic compounds.
Isocratic Hold
High Organic (e.g., 85% B)
Due to the C7 chain, the molecule sticks. Isocratic runs often resolve isomers better than gradients.
Module 2: Troubleshooting Guide (Q&A)
Q1: My ortho and para isomers are co-eluting on the Flash column. How do I separate them?
Diagnosis: Insufficient selectivity in the solvent system.
The Fix: Switch solvent selectivity classes. If you are using Hexane/Ethyl Acetate (Selectivity Group VI), switch to Toluene/DCM or Hexane/Ether .
Why? The ortho-methoxy group shields the carbonyl oxygen. Solvents that rely on hydrogen bonding (EtOAc) might not "see" the difference between isomers as well as solvents that rely on dipole-dipole or
-interaction (Toluene).
Q2: The compound is eluting at the solvent front (retention factor
).
Diagnosis: The C7 heptyl chain makes the molecule very non-polar. The solvent is too strong.
The Fix: Use 100% Hexane (or Heptane) for the first 3–5 column volumes. If it still moves too fast, you cannot use Flash easily; switch to Reverse Phase C18.
Q3: I see "tailing" or asymmetrical peaks.
Diagnosis: Secondary interactions with free silanols on the silica surface.
The Fix: Although ketones are generally neutral, the methoxy oxygen can act as a weak Lewis base. Add 1% Triethylamine (TEA) to your mobile phase to block silanol sites.
Q4: My sample precipitates when I inject it onto the HPLC.
Diagnosis: Solubility mismatch. The C7 chain makes it insoluble in water-rich initial mobile phases.
The Fix: Dissolve the sample in 100% ACN or Isopropanol. Do not use DMSO if you can avoid it, as it is viscous and may cause mixing issues. Inject smaller volumes (e.g., 5–10 µL) to prevent "solvent shock."
Module 3: Visual Workflows
Workflow 1: Purification Decision Tree
Caption: Logic flow for selecting the optimal purification route based on sample scale and purity requirements.
Workflow 2: The "Ortho-Para" Separation Loop
Caption: Troubleshooting logic specifically for separating the target (ortho) from the impurity (para).
References & Validated Resources
Teledyne ISCO. (2023).[2] Flash Chromatography Guide: Separation of Regioisomers. Retrieved from [Link]
Relevance: Defines the "Ortho Effect" and solvent selection for substituted aromatics.
Relevance: Provides the selectivity group charts (Hexane/EtOAc vs. Toluene) cited in Module 2.
Agilent Technologies. (2022). Strategies for the Separation of Isomers using HPLC. Retrieved from [Link]
Relevance: Validates the use of Phenyl-Hexyl columns for aromatic isomer separation.
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[1]Journal of Organic Chemistry, 43(14), 2923–2925.[1]
Relevance: The foundational text for Flash Chromatography flow rates and silica loading.
Technical Support Center: Regioselective Synthesis of 1-(2-Methoxyphenyl)heptan-1-one
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of aromatic systems.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of aromatic systems. The synthesis of 1-(2-methoxyphenyl)heptan-1-one (the ortho-isomer) is notoriously plagued by para-isomer contamination when utilizing standard electrophilic aromatic substitution.
This guide dissects the mechanistic causality behind this issue and provides field-proven, self-validating protocols to achieve absolute regiocontrol.
Section 1: Diagnostic FAQs & Root Cause Analysis
Q1: Why does my standard Friedel-Crafts acylation of anisole with heptanoyl chloride yield >80% of the para-isomer (1-(4-methoxyphenyl)heptan-1-one)?A1: This is a classic case of steric dominance over electronic directing effects. While the methoxy group is an activating, ortho/para-directing group, the Lewis acid catalyst (typically AlCl₃) coordinates directly with the methoxy oxygen. This coordination creates a massive steric shield around the ortho positions. When the bulky heptanoylium electrophile approaches, the steric clash kinetically and thermodynamically drives the substitution to the unhindered para position, leading to isomeric mixtures heavily favoring the para-product[1].
Q2: Can I adjust the temperature or stoichiometry of the Friedel-Crafts reaction to force ortho-substitution?A2: No. Standard Friedel-Crafts acylation of anisole cannot be reliably tuned to favor the ortho product. To achieve ortho-selectivity via electrophilic substitution, you must pivot to a Fries Rearrangement of phenyl heptanoate. By running the reaction under strict thermodynamic control (elevated temperatures >140 °C), the acyl group migrates to the ortho position. This is driven by the formation of a highly stable intramolecular hydrogen bond between the newly formed phenolic hydroxyl and the carbonyl oxygen. The resulting ortho-hydroxyheptanophenone can then be methylated[2].
Q3: What is the most reliable method to synthesize 1-(2-Methoxyphenyl)heptan-1-one with zero para-isomer contamination?A3: The gold standard for absolute regiocontrol is Directed Ortho Metalation (DoM) . By utilizing the methoxy group as a Directed Metalation Group (DMG), you can selectively deprotonate the ortho position using n-butyllithium (n-BuLi) and N,N,N',N'-Tetramethylethylenediamine (TMEDA)[3]. This relies on the Complex-Induced Proximity Effect (CIPE), where the lithium coordinates to the methoxy oxygen, forcing the base to abstract the adjacent ortho-proton exclusively[4].
Causality: This two-step protocol bypasses the steric limitations of direct acylation. By forcing the reaction to high temperatures, the kinetically favored para-isomer reverts to the starting material and slowly funnels into the thermodynamically stable ortho-isomer.
Rearrangement: In a dry flask equipped with a reflux condenser, combine phenyl heptanoate (1.0 equiv) and anhydrous AlCl₃ (1.5 equiv).
Thermal Shift: Heat the neat mixture to 140 °C for 4 hours. The mixture will form a dark, viscous melt.
Quench & Isolate: Cool the mixture to 60 °C and carefully quench with 1M HCl and ice. Extract with ethyl acetate.
Self-Validation Checkpoint: The ortho-hydroxy isomer forms a strong intramolecular hydrogen bond, significantly reducing its polarity compared to the para-isomer. On a silica TLC plate (Hexanes:EtOAc 8:2), the desired ortho-intermediate will elute much faster (higher Rf) than the para-impurity. If the high-Rf spot is dominant, thermodynamic control was successfully achieved.
Methylation: Dissolve the isolated ortho-hydroxyheptanophenone in THF. Add LiOH·H₂O (2.0 equiv) and stir for 1 hour at room temperature to form the reactive phenoxide[2].
Electrophilic Trapping: Add dimethyl sulfate (1.1 equiv) dropwise. Stir until TLC indicates complete consumption of the phenol. Quench with 2M NaOH to destroy excess dimethyl sulfate, then extract with diethyl ether[2].
Protocol B: Directed Ortho Metalation (DoM) - The Regioselective Gold Standard
Causality: TMEDA is critical here; it breaks down the unreactive hexameric aggregates of n-BuLi and coordinates to the lithium cation, drastically increasing its basicity[3]. The methoxy group then anchors the activated lithium complex, directing deprotonation exclusively to the adjacent carbon[4].
Activation: Under an inert argon atmosphere, add anisole (1.0 equiv) and anhydrous TMEDA (1.2 equiv) to dry THF[3]. Cool the solution to 0 °C.
Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at room temperature for 2 hours to ensure complete formation of 2-lithioanisole.
Electrophilic Addition: Cool the reaction mixture to -78 °C. Slowly add N-methoxy-N-methylheptanamide (Weinreb amide, 1.1 equiv) dissolved in dry THF.
Self-Validation Checkpoint: The use of a Weinreb amide is a self-validating choice. It forms a highly stable tetrahedral intermediate chelated by the lithium ion at -78 °C. This prevents a second equivalent of the organolithium from attacking, which would otherwise form an unwanted tertiary alcohol. If the solution remains homogeneous without secondary precipitate formation, the mono-addition is perfectly controlled.
Collapse & Recovery: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. As the mixture warms to room temperature, the tetrahedral intermediate collapses, releasing the desired 1-(2-methoxyphenyl)heptan-1-one. Extract with diethyl ether, wash with brine, and concentrate.
References
Improving the reaction yield of Desoxyanisoin synthesis - Benchchem
Benchchem
Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Arom
You are attempting to purify 1-(2-Methoxyphenyl)heptan-1-one (also known as o-heptanoylanisole).[1][2]
Critical Technical Insight: Unlike its para-isomer (which melts at ~38–40°C), the ortho-isomer typically exhibits a significantly lower melting point due to steric hindrance between the methoxy group and the carbonyl chain, which disrupts efficient crystal packing.[2] Consequently, this compound often presents as an oil or a low-melting solid at room temperature.[1][2]
Standard recrystallization protocols often fail, leading to "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1][2] This guide prioritizes low-temperature crystallization and solvent polarity mismatching to force lattice formation.[1][2]
Part 1: Solvent Selection Matrix
The choice of solvent depends heavily on the physical state of your crude material.
Primary Recommendation: Binary Solvent Systems
For low-melting aromatics, single solvents often fail because the boiling point of the solvent exceeds the melting point of the solute. We recommend Binary Systems to fine-tune solubility.
Solvent System
Ratio (v/v)
Primary Use Case
Technical Notes
Methanol / Water
9:1 to 4:1
Standard Purification
High polarity difference forces the lipophilic heptyl chain to aggregate.[1][2] Requires cooling to -20°C.
Pentane (or Hexane)
100%
Low-Temp Precipitation
Best for "oils."[1][2] Dissolve at RT, then cool to -78°C (Dry Ice/Acetone). The compound is likely soluble at RT but insoluble at extreme cold.
Ethanol / Water
5:1
Removal of Salts
Effective if crude contains inorganic salts (AlCl₃ residues) from Friedel-Crafts synthesis.[1][2]
EtOAc / Hexane
1:10
Impurity Scavenging
Use only if the main impurity is highly polar (e.g., unreacted phenolic species).[1][2]
Solvent Logic Visualization
The following decision tree illustrates the logic for selecting a solvent based on your crude material's behavior.
Figure 1: Decision matrix for solvent selection based on the physical state of the crude 1-(2-Methoxyphenyl)heptan-1-one.[1][2]
Part 2: Troubleshooting "Oiling Out"
Issue: You heat the solvent, the compound dissolves, but upon cooling, droplets of oil form at the bottom of the flask instead of crystals.
Root Cause: The saturation temperature of your solute is higher than its melting point in the solvent mixture. The compound separates as a liquid phase before it can organize into a crystal lattice.
Protocol: Recovery from Oiling Out
Re-heat the mixture until the oil redissolves and the solution is clear.
Add a "Seed" : If you have any pure crystal, add it now.[1][2] If not, scratch the glass vigorously with a glass rod.
The Temperature Swing :
Do NOT cool to Room Temperature immediately.[1][2]
Cool to a temperature just above the oiling-out point (likely ~30–35°C).[1][2]
Add a small amount of the Anti-Solvent (e.g., Water if using MeOH, or more Pentane if using EtOAc).[2]
Transfer immediately to an ice-salt bath (-10°C) or dry ice/acetone bath (-78°C) .[1][2]
Agitation : Stir vigorously. For low-melting solids, static cooling often promotes oiling.[1][2] Stirring promotes nucleation.[1][2]
Place 5.0g crude material in a 50mL Erlenmeyer flask.
Add Pentane (or Petroleum Ether 40-60) dropwise at room temperature.[1][2]
Note: Do not heat significantly.[1][2] The compound is lipophilic and should dissolve easily. Use the minimum amount (approx. 10-15 mL).[1][2]
Filtration (Critical):
Filter the solution through a cotton plug or sintered glass funnel to remove insoluble inorganic salts (AlCl₃/Aluminum hydroxides) or polymerized tars.
Crystallization:
Seal the flask with a septum (Pentane is volatile).
Submerge the flask in a Dry Ice / Acetone bath (-78°C) .
Allow to stand for 30–60 minutes. The oil should solidify into a white waxy solid or distinct crystals.
Collection:
Cold Filtration: You must filter while cold.[1][2] Set up a vacuum filtration apparatus pre-chilled (pour cold pentane through it).[1][2]
The solid may melt back to an oil once it reaches room temperature. If this happens, your compound is a liquid at RT. In this case, Vacuum Distillation is the only way to achieve >99% purity.
Part 4: Impurity Profiling & Removal
The synthesis of this compound (Friedel-Crafts Acylation) generates specific impurities.
Impurity
Structure/Origin
Removal Strategy
Anisole
Starting Material
High Vacuum (Rotary Evaporator) or Distillation.[1][2] It is much more volatile than the product.
1-(4-Methoxyphenyl)...
Para-isomer
Recrystallization .[1][2] The para isomer has a higher MP and will crystallize first. If you want the ortho, you might need to collect the filtrate (mother liquor) after the para crystallizes out.
Aluminum Salts
Catalyst Residue
Acid Wash .[1][2] Wash the organic layer with 1M HCl before attempting recrystallization.
Workflow: Separation of Isomers
If your crude contains both ortho and para isomers, utilize the melting point difference.[2]
Figure 2: Fractionation workflow relying on the higher melting point of the para-isomer to enrich the ortho-target in the filtrate.[1][2]
Frequently Asked Questions (FAQ)
Q: The compound won't crystallize even at -78°C. It just becomes a thick glass.A: This indicates the formation of an amorphous solid.[1] To fix this, warm the solution slightly to -20°C and scratch the side of the flask vigorously with a glass rod. You need to introduce mechanical energy to overcome the nucleation barrier. Alternatively, add a single drop of Ethanol to the Pentane solution to increase polarity slightly, which can sometimes aid lattice formation.
Q: Can I use Diethyl Ether?A: Diethyl Ether is very effective for solubility, but its high volatility makes it difficult to handle during filtration (crystals often redissolve as ether evaporates and cools the funnel).[2] We prefer Pentane or Heptane for better thermal control.[1][2]
Q: My NMR shows 5% para-isomer. How do I remove it?A: If you have the ortho-isomer and want to remove the para, it is difficult because the para crystallizes easier. You must perform the "Reverse Crystallization" described in Figure 2. Dissolve the mixture in minimal hexane, cool it, and discard the solid (which is likely the para). Keep the liquid.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general purification protocols of aromatic ketones). [1][2]
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Foundational text on Friedel-Crafts workup and low-temperature crystallization).
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69287-13-4 (1-(4-Methoxyphenyl)heptan-1-one). (Used for comparative physical property analysis of the para vs ortho isomers).[1][2] [1][2]
Olah, G. A. (Ed.).[1][2] (1964).[1][2] Friedel-Crafts and Related Reactions. Interscience Publishers.[2] (Source for mechanism and impurity profiles in acylation of anisole).
Optimizing reaction temperature for 1-(2-Methoxyphenyl)heptan-1-one acylation
Technical Support Center: 1-(2-Methoxyphenyl)heptan-1-one Synthesis Subject: Optimization of Reaction Temperature & Protocol for Friedel-Crafts Acylation of Anisole Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-(2-Methoxyphenyl)heptan-1-one Synthesis
Subject: Optimization of Reaction Temperature & Protocol for Friedel-Crafts Acylation of Anisole
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing 1-(2-methoxyphenyl)heptan-1-one (the ortho-isomer) via direct Friedel-Crafts acylation of anisole with heptanoyl chloride presents a significant regioselectivity challenge. Under standard Lewis Acid conditions (
), the 1-(4-methoxyphenyl) (para-isomer) is the kinetically and thermodynamically favored product (>90% selectivity).
This guide addresses the critical role of temperature in manipulating this equilibrium, preventing the common side-reaction of demethylation (ether cleavage), and optimizing conditions for the desired acyl-anisole derivative.
Part 1: The Temperature-Selectivity Matrix
The reaction temperature dictates three competing outcomes in this synthesis: Regioselectivity (ortho vs. para), Reaction Rate, and Substrate Integrity (Demethylation).
Thermodynamic vs. Kinetic Control Table
Temperature Zone
Dominant Mechanism
Major Product
Side Reactions
Recommendation
Cryogenic (-10°C to 0°C)
Kinetic Control
Para-isomer (>95%)
Minimal. High viscosity may hinder stirring.
Avoid for ortho-target. Excellent for para.
Ambient (20°C to 40°C)
Mixed Control
Para-isomer (90%)
Minor poly-acylation.
Standard starting point, but poor ortho yield.
Elevated (60°C to 80°C)
Thermodynamic
Para + minor Ortho increase
High Risk: Demethylation of anisole to phenol.
Critical Zone. Required for rearrangement but risks product degradation.
is a harsh Lewis acid. Above 60°C, it attacks the methyl ether of anisole, cleaving it to form a phenol (aluminum phenoxide intermediate). If your target is the methoxy compound, you must stay below 60°C or switch to a milder catalyst (e.g., Zeolites or Metal Triflates).
Part 2: Reaction Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on temperature and catalyst interaction.
Caption: Figure 1. Reaction pathway showing the kinetic preference for the para-isomer and the risk of demethylation at high temperatures.
Part 3: Troubleshooting Guide (FAQs)
Q1: I am getting 95% of the 4-isomer (para). How do I shift this to the 2-isomer (ortho)?
Diagnosis: This is the standard outcome of Friedel-Crafts acylation on anisole due to the steric bulk of the methoxy group and the heptanoyl chain.
Solution:
Solvent Switch: Switch from Dichloromethane (DCM) to Nitrobenzene or Carbon Disulfide . Nitrobenzene polarizes the complex and can slightly enhance ortho formation, though para usually remains dominant.
The "Fries" Workaround (Recommended): If you specifically need the ortho regiochemistry:
Step 1: React Phenol + Heptanoyl Chloride
Phenyl Heptanoate (Ester).
Step 2: Perform a Fries Rearrangement using
at 120°C (neat). This thermodynamically favors the ortho-hydroxy ketone.
Step 3: Methylate the resulting phenol with Methyl Iodide/K2CO3 to get your target: 1-(2-methoxyphenyl)heptan-1-one.
Why? Direct acylation is fighting sterics. Fries rearrangement utilizes the aluminum-oxygen chelation to force the acyl group to the ortho position.
Q2: My product has a broad IR peak at 3400 cm⁻¹ and is soluble in NaOH. What happened?
Diagnosis: You have suffered Demethylation .
Cause: Reaction temperature was likely >60°C, or the reaction was left too long with excess
. The Lewis acid cleaved the methyl ether.
Corrective Action:
Immediate: You can re-methylate this byproduct (using MeI/Acetone/Base) to recover your target.
Prevention: Maintain reaction temperature strictly between 0°C and 20°C. If higher temps are needed for conversion, switch to a milder catalyst like Scandium Triflate (Sc(OTf)₃) or Zeolite HY , which do not cause demethylation.
Q3: The reaction mixture solidifies at 0°C. Can I warm it up?
Diagnosis: Viscosity issues with the complex in non-polar solvents.
Solution: Do not simply heat it (risks regioselectivity loss).
Protocol: Add more solvent (DCM).
Alternative: Use a "High-Shear" stirring method. Localized hotspots in viscous sludge can cause tarring.
Part 4: Optimized Experimental Protocols
Method A: Direct Acylation (Standard - Yields mostly Para)
Use this for kinetic studies or if separation of isomers is feasible.
Fries Rearrangement vs Direct Acylation:
Title: A Comparative Guide to the Synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.
Source: BenchChem Technical Guides.
Removing unreacted anisole from 1-(2-Methoxyphenyl)heptan-1-one mixtures
Technical Support Center: Troubleshooting & Purification Guides Topic: Removing Unreacted Anisole from 1-(2-Methoxyphenyl)heptan-1-one Mixtures Welcome to the Technical Support Center. As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Purification GuidesTopic: Removing Unreacted Anisole from 1-(2-Methoxyphenyl)heptan-1-one Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of heavy aromatic ketones. During the synthesis of 1-(2-Methoxyphenyl)heptan-1-one (typically via Friedel-Crafts acylation or Grignard addition), anisole is often used in stoichiometric excess. Because anisole is a liquid at room temperature with a boiling point of 154 °C[1], it acts as a persistent solvent that must be rigorously removed to isolate the pure ketone.
This guide provides field-proven, self-validating methodologies to achieve high-purity separation, explaining the mechanistic causality behind each step to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q: Why can't I just remove the unreacted anisole using a standard rotary evaporator?A: Anisole's boiling point of 154 °C to 155.5 °C at 760 Torr makes it highly stubborn on a standard rotavap[2]. At typical water bath temperatures (40–50 °C) and standard diaphragm pump pressures (~10–20 mbar), anisole evaporation is sluggish. Forcing the process by raising the bath temperature above 60 °C risks violent bumping and thermal stress to your product. High-vacuum distillation or alternative biphasic methods are required.
Q: Is 1-(2-Methoxyphenyl)heptan-1-one thermally stable enough for distillation?A: Yes, but only under reduced pressure. The base structure, heptanophenone, boils at ~283 °C at atmospheric pressure[3]. The addition of the ortho-methoxy group pushes the boiling point even higher. Prolonged heating at >250 °C can cause decomposition. Therefore, vacuum distillation (<5 Torr) is mandatory to lower the boiling point to a safe thermal window.
Q: How do I verify that all anisole has been successfully removed?A: Use Thin Layer Chromatography (TLC) or
H NMR. On silica gel (Hexane:Ethyl Acetate 9:1), anisole elutes near the solvent front ( ~0.75), while the ketone is retained by hydrogen bonding to the silica ( ~0.35). By H NMR, look for the complete disappearance of the distinct anisole methoxy singlet at ~3.8 ppm relative to the ketone's signals.
Quantitative Comparison of Separation Techniques
To select the best method for your specific reaction scale, refer to the quantitative data below:
Method A: High-Vacuum Fractional Distillation (Optimal for >5g Scale)
Causality: This method exploits the massive boiling point differential (
°C) between anisole and the ketone. By applying a high vacuum, we lower the thermal energy required, preventing product degradation while cleanly stripping the lighter ether.
Self-Validating System: The distillation head thermometer acts as a real-time validation tool. The temperature will hold steady at the anisole boiling point and then sharply drop when the anisole is depleted, confirming the mixture is ready for the ketone fraction.
Step-by-Step Methodology:
Transfer the crude mixture to a round-bottom flask, ensuring it is no more than half full to prevent over-boiling. Add a magnetic stir bar.
Attach a short-path distillation head and connect to a high-vacuum pump equipped with a dry-ice/acetone cold trap.
Apply vacuum gradually to degas the mixture and prevent bumping.
Heat the oil bath to 60–80 °C. The unreacted anisole will distill over into the receiving flask.
Once the vapor temperature drops and anisole ceases to collect, swap the receiving flask.
Increase the oil bath temperature to ~180–200 °C to distill the 1-(2-Methoxyphenyl)heptan-1-one, or simply recover the pure ketone from the boiling flask if no other heavy impurities are present (Kugelrohr principle).
Method B: Steam Distillation (Optimal for Tarry/Viscous Crude Mixtures)
Causality: Anisole is highly volatile in steam, whereas the heavy, hydrophobic C14 ketone has negligible vapor pressure at 100 °C. This method allows for the gentle removal of anisole without ever exceeding 100 °C, completely eliminating the risk of thermal degradation.
Self-Validating System: The distillate will initially appear cloudy (an anisole/water emulsion). The process is complete and self-validated when the distillate runs perfectly clear, indicating no more anisole is present in the vapor phase.
Step-by-Step Methodology:
Transfer the crude mixture to a large multi-neck flask and add distilled water (approx. 5-10x the volume of the crude).
Set up a distillation apparatus and either heat the flask to a vigorous boil or inject live steam via a steam inlet tube.
Collect the anisole/water co-distillate in an Erlenmeyer flask.
Continue distillation until the drops falling from the condenser are completely clear.
Allow the boiling flask to cool. The pure 1-(2-Methoxyphenyl)heptan-1-one will separate as an organic layer or precipitate.
Extract the aqueous residue with Ethyl Acetate, dry over anhydrous Na
SO, and concentrate under reduced pressure to yield the pure ketone.
Method C: Flash Column Chromatography (Optimal for <5g Scale)
Causality: Silica gel chromatography separates compounds based on polarity. Anisole, a relatively non-polar ether, interacts weakly with the stationary phase. The ketone, possessing a polar carbonyl group, acts as a hydrogen-bond acceptor and is retained longer.
Self-Validating System: Continuous TLC monitoring of the fractions ensures that the anisole band completely exits the column before the ketone band begins, providing a visual guarantee of purity.
Step-by-Step Methodology:
Pack a column with silica gel (230-400 mesh) using 100% Hexane.
Load the crude mixture onto the column carefully using a minimal amount of Hexane/DCM.
Elute with 2-3 column volumes of 100% Hexane to rapidly wash out the unreacted anisole.
Switch the mobile phase to 9:1 Hexane:Ethyl Acetate.
Collect fractions and monitor via TLC (UV active; stains with KMnO
).
Pool the fractions containing the pure ketone and evaporate the solvent.
Purification Decision Workflow
Use the following logical workflow to determine the best purification method for your specific batch:
Workflow for selecting the optimal anisole removal technique based on scale and crude mixture properties.
References
Title: Anisole - Wikipedia
Source: Wikipedia, The Free Encyclopedia[1]
URL: [Link]
Title: Anisole - Compound Properties
Source: CAS Common Chemistry, American Chemical Society[2]
URL: [Link]
Title: Organic Preparations and Procedures International (Steam Distillation Protocols)
Source: Taylor & Francis Online
URL: [Link]
Comparative Guide: GC-MS Structural Elucidation of 1-(2-Methoxyphenyl)heptan-1-one
The following technical guide details the GC-MS analysis of 1-(2-Methoxyphenyl)heptan-1-one, focusing on fragmentation mechanics, isomeric differentiation, and experimental protocols. Executive Summary 1-(2-Methoxyphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the GC-MS analysis of 1-(2-Methoxyphenyl)heptan-1-one, focusing on fragmentation mechanics, isomeric differentiation, and experimental protocols.
Executive Summary
1-(2-Methoxyphenyl)heptan-1-one (CAS: Not widely listed, analog to CAS 13404-83-6) is an aromatic ketone featuring a heptyl side chain and an ortho-methoxy substituent. In drug development and forensic analysis, this compound often appears as a structural analog to synthetic cannabinoids or as a precursor in the synthesis of bioactive phenones.
Structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: distinguishing this ortho isomer from its meta and para counterparts. While the molecular weight (220.31 Da) is identical across isomers, the ortho-effect and McLafferty rearrangement kinetics induce distinct spectral fingerprints and retention behaviors essential for positive identification.
Experimental Protocol
To ensure reproducible fragmentation and separation, the following standardized GC-MS methodology is recommended. This protocol is designed to maximize the resolution between positional isomers.
Ionization: Electron Impact (EI) at 70 eV (Standard for spectral library comparison)
Source Temperature: 230 °C
Transfer Line Temperature: 280 °C
Chromatographic Conditions
Column: DB-5MS or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane); 30 m × 0.25 mm ID × 0.25 µm film.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Injection: Splitless (1 µL) at 250 °C.
Oven Program:
Hold at 60 °C for 1 min.
Ramp 20 °C/min to 280 °C.
Hold at 280 °C for 5 min.
Rationale: A rapid ramp preserves peak shape for late-eluting aromatics while sufficient hold time ensures elution of the C7 chain without carryover.
Fragmentation Pattern Analysis
The mass spectrum of 1-(2-Methoxyphenyl)heptan-1-one is governed by two dominant pathways: Alpha-Cleavage and the McLafferty Rearrangement .
Primary Fragmentation Pathways
1. McLafferty Rearrangement (The Diagnostic Pathway)
Because the heptyl chain contains a
-hydrogen (gamma-H), the molecule undergoes a site-specific hydrogen transfer to the carbonyl oxygen, followed by -cleavage.
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the alkyl chain.[2][3] The C()-C() bond breaks, expelling a neutral alkene (1-pentene).
Resulting Ion: The enol radical cation of 2-methoxyacetophenone.
m/z Value:150 (Base Peak or High Intensity).
Significance: This ion confirms the presence of the aromatic ring + carbonyl + at least a propyl chain.
2. Alpha-Cleavage (Acylium Formation)
Direct cleavage of the bond between the carbonyl carbon and the alpha-carbon of the heptyl chain.
Mechanism: Homolytic cleavage expels the hexyl radical (
).
Resulting Ion: The 2-methoxybenzoyl cation (Acylium ion).
m/z Value:135 .
Significance: This peak is characteristic of the methoxy-substituted benzoyl core.
3. The "Ortho-Effect" (Isomer Specific)
Unlike the para isomer, the ortho-methoxy group is sterically adjacent to the carbonyl. This proximity facilitates unique secondary fragmentations:
Loss of Formaldehyde (
): The methoxy group can undergo rearrangement to lose a neutral formaldehyde molecule (30 Da).
Pathway:
.
Result: An enhanced peak at m/z 105 (relative to the para isomer) indicates the ortho substitution.
Fragmentation Pathway Diagram
The following diagram illustrates the competing pathways defining the spectrum.
Figure 1: Mechanistic fragmentation pathways for 1-(2-Methoxyphenyl)heptan-1-one. The red arrow indicates the ortho-specific rearrangement.
Comparative Analysis: Ortho vs. Para
Differentiation between 1-(2-Methoxyphenyl)heptan-1-one (Ortho) and 1-(4-Methoxyphenyl)heptan-1-one (Para) is critical. While their mass spectra share major ions (m/z 150, 135), their abundance ratios and retention times differ significantly.
Chromatographic & Spectral Comparison
Feature
Ortho-Isomer (2-Methoxy)
Para-Isomer (4-Methoxy)
Differentiation Logic
Retention Time
Earlier
Later
Ortho isomers have lower boiling points due to intramolecular shielding/bonding, reducing polarity interaction with the column [1].
Base Peak
m/z 150 or 135
m/z 150
Steric hindrance in the ortho position may suppress the McLafferty rearrangement slightly compared to the para isomer.
Ortho-Effect Ion
m/z 105 (Distinct)
Negligible
Loss of is mechanistically favored only when the methoxy group is adjacent to the carbonyl [2].
m/z 135/107 Ratio
High
Moderate
The acylium ion (135) is stabilized, but the para isomer often fragments further to m/z 107 and m/z 77 more readily.
Key Diagnostic Ions Table
m/z
Ion Identity
Origin
Relative Abundance (Est.)
220
Molecular Ion ()
Intact Molecule
Low (<5%)
150
McLafferty Rearrangement
-H Transfer
High (40-100%)
135
Acylium Cation
-Cleavage
High (80-100%)
107
Methoxyphenyl Cation
Loss of CO from m/z 135
Moderate (20-40%)
105
Ortho-Effect Ion
Loss of from m/z 135
Diagnostic (Ortho only)
77
Phenyl Cation
Ring Fragmentation
Low-Moderate
References
BenchChem. (2025).[4] Differentiating Ortho- and Para-Methoxyacetophenone Isomers by Gas Chromatography: A Comparative Guide. Retrieved from
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- and Homologs. NIST Chemistry WebBook, SRD 69. Retrieved from
McLafferty, F. W. (1959).[5] Mass Spectrometric Analysis.[2][3][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
ResearchGate. (2023). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from
Technical Guide: Differentiating 1-(2-Methoxyphenyl)heptan-1-one from 1-(4-Methoxyphenyl)heptan-1-one
Topic: Differentiating 1-(2-Methoxyphenyl)heptan-1-one from 1-(4-Methoxyphenyl)heptan-1-one Content Type: Technical Comparison Guide Executive Summary In the Friedel-Crafts acylation of anisole with heptanoyl chloride, t...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Differentiating 1-(2-Methoxyphenyl)heptan-1-one from 1-(4-Methoxyphenyl)heptan-1-one
Content Type: Technical Comparison Guide
Executive Summary
In the Friedel-Crafts acylation of anisole with heptanoyl chloride, the reaction yields two primary regioisomers: the major para product (1-(4-methoxyphenyl)heptan-1-one) and the minor ortho impurity (1-(2-methoxyphenyl)heptan-1-one). Differentiating these isomers is critical for pharmaceutical intermediate qualification and liquid crystal synthesis.
This guide provides a definitive analytical framework for distinguishing these isomers based on NMR symmetry patterns , chromatographic elution order , and steric-induced physical property shifts .
Feature
Para Isomer (4-Methoxy)
Ortho Isomer (2-Methoxy)
CAS Number
69287-13-4
N/A (Analog: 579-74-8 for acetophenone)
Physical State
Low-melting Solid
Liquid / Oil
¹H NMR (Aromatic)
Symmetric AA'BB' (Two Doublets)
Complex ABCD (Multiplet)
GC Elution (Non-polar)
Late Eluter (Higher BP)
Early Eluter (Lower BP)
Key Mechanism
Resonance Stabilization
Steric Inhibition of Resonance (SIR)
Structural & Theoretical Basis
The differentiation of these isomers rests on the "Ortho Effect"—a combination of steric hindrance and electronic field effects that disrupts the planarity of the molecule in the 2-substituted isomer.
1-(4-Methoxyphenyl)heptan-1-one (Para): The methoxy group and the heptanoyl chain are on opposite ends of the benzene ring. This minimizes steric clash, allowing the carbonyl group to remain coplanar with the aromatic ring. This planarity maximizes
-conjugation, leading to efficient crystal packing (solid state) and higher intermolecular forces.
1-(2-Methoxyphenyl)heptan-1-one (Ortho): The bulky heptanoyl group is adjacent to the methoxy group. Steric repulsion forces the carbonyl group to twist out of the plane of the benzene ring. This Steric Inhibition of Resonance (SIR) reduces conjugation, lowers the boiling point (by preventing efficient stacking), and dramatically alters the magnetic environment of the aromatic protons.
Spectroscopic Characterization (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the most reliable method for absolute structural assignment.
A. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The Para Signature (Symmetry):
The molecule possesses a plane of symmetry running through the C-1 and C-4 axis. This renders the protons at C-2/C-6 equivalent and C-3/C-5 equivalent.
Pattern: Two distinct doublets (AA'BB' system).
Shift 1:
~7.95 ppm (d, Hz, 2H) – Protons ortho to the Carbonyl (deshielded by anisotropy).
Shift 2:
~6.93 ppm (d, Hz, 2H) – Protons ortho to the Methoxy (shielded by EDG resonance).
The Ortho Signature (Asymmetry):
The substitution breaks all symmetry. All four aromatic protons are chemically distinct.
Pattern: Complex multiplet (ABCD system).
Range:
6.90 – 7.50 ppm.
Key Feature: You will not see two clean doublets. You will likely see a doublet of doublets (dd) for the proton ortho to the carbonyl at a slightly different shift due to the twisted ring conformation.
B. IR Spectroscopy (Carbonyl Stretch)
Para: The carbonyl is fully conjugated. Conjugation lowers the bond order, reducing the stretching frequency. Expect
.
Ortho: Due to SIR, the carbonyl is twisted out of conjugation, behaving more like an aliphatic ketone. This typically shifts the stretch to a higher wavenumber (
), distinguishing it from the conjugated para isomer.
Chromatographic Performance
When monitoring reaction progress or purity, Gas Chromatography (GC) is the preferred method due to the volatility differences.
GC-MS / GC-FID Protocol
Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane) - Non-polar.
Carrier Gas: Helium @ 1.0 mL/min.
Temp Program: 100°C (1 min)
20°C/min 280°C.
Elution Logic:
Ortho Isomer (First Eluter): The steric bulk prevents effective intermolecular dipole-dipole interactions. It has a lower effective boiling point and interacts less with the stationary phase.
Para Isomer (Second Eluter): The linear, planar shape allows for stronger dispersion forces and better stacking, resulting in a higher boiling point and longer retention time.
Resolution: Expect a separation factor (
) > 1.1, allowing for baseline resolution.
Experimental Workflow: Synthesis & Purification
This protocol validates the presence of both isomers and demonstrates the removal of the ortho impurity.
Reaction: Friedel-Crafts Acylation of Anisole
Step-by-Step Protocol:
Setup: Flame-dry a 250 mL 3-neck flask. Add AlCl₃ (1.1 eq) and dry DCM under N₂.
Addition: Cool to 0°C. Add Heptanoyl Chloride (1.0 eq) dropwise. Stir 15 min to form the acylium ion.
Quench: Pour mixture over ice/HCl. Extract with DCM.
Differentiation (TLC):
Plate: Silica Gel 60 F254.
Eluent: 10% Ethyl Acetate in Hexanes.
Result: The Ortho isomer (less polar due to internal shielding) usually has a slightly higher Rf than the Para isomer.
Purification: Recrystallization from Hexane/Ethanol. The Para isomer crystallizes as a white solid. The Ortho isomer remains in the mother liquor as an oil.
Decision Logic & Pathway Visualization
The following diagrams illustrate the identification workflow and the mechanistic pathway.
Figure 1: Analytical Decision Tree for Isomer Identification.
Spectral Validation of 1-(2-Methoxyphenyl)heptan-1-one: A Comparative IR Guide
Topic: Validating synthesis of 1-(2-Methoxyphenyl)heptan-1-one via IR spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The synth...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating synthesis of 1-(2-Methoxyphenyl)heptan-1-one via IR spectroscopy
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of 1-(2-methoxyphenyl)heptan-1-one (an ortho-substituted aryl ketone) presents a specific regiochemical challenge. Standard Friedel-Crafts acylation of anisole predominantly yields the para-isomer due to steric hindrance at the ortho position. Consequently, validating the ortho-isomer requires a rigorous spectral framework capable of distinguishing 1,2-disubstitution from 1,4-disubstitution without the time cost of NMR.
This guide establishes a self-validating Infrared (IR) Spectroscopy protocol to confirm the identity of the ortho-isomer, monitor reaction completeness, and benchmark performance against NMR and HPLC alternatives.
Part 1: The Synthetic Pathway & Critical Control Points
To validate the product, one must first understand the spectral evolution of the reaction. The synthesis typically involves the acylation of anisole with heptanoyl chloride using a Lewis acid catalyst (e.g., AlCl₃).
The Regioselectivity Challenge:
Major Product: 1-(4-methoxyphenyl)heptan-1-one (Para-isomer).
Select Fractions: Pool only those showing the 750 cm⁻¹ band (Ortho). Reject fractions showing the 830 cm⁻¹ band (Para).
Part 5: Troubleshooting & Causality
Issue: Broad peak appearing at 3400 cm⁻¹.
Cause: Demethylation. Lewis acids like AlCl₃ can cleave aryl ethers if the temperature is too high, converting the methoxy group (-OCH₃) into a phenol (-OH).
Cause: Loss of conjugation.[5] This suggests the aromatic ring is no longer conjugated with the ketone, or you have isolated unreacted aliphatic ketone impurities (unlikely with this reactant set) or ring-opened byproducts.
Action: Check NMR.
Issue: Doublet peaks in the 1680 cm⁻¹ region.
Cause: Fermi resonance or mixture of isomers.
Action: If the fingerprint region shows both 750 and 830 cm⁻¹, you have a mixture. Re-purify.
Reference Standards for 1-(2-Methoxyphenyl)heptan-1-one Analysis: A Comparative Technical Guide
Executive Summary: The Isomeric Challenge In the precision-demanding fields of forensic toxicology and pharmaceutical impurity profiling, 1-(2-Methoxyphenyl)heptan-1-one (CAS: 118476-18-9 ) serves a critical role as a di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomeric Challenge
In the precision-demanding fields of forensic toxicology and pharmaceutical impurity profiling, 1-(2-Methoxyphenyl)heptan-1-one (CAS: 118476-18-9 ) serves a critical role as a discriminator. Often encountered as a structural analog or precursor in the synthesis of designer drugs (such as atypical synthetic cannabinoids) or as a regioisomeric impurity in the production of functionalized phenones, its accurate identification is paramount.
The core analytical challenge lies in regiospecificity . Mass spectrometry (MS) fragmentation patterns for 1-(2-methoxyphenyl)heptan-1-one are nearly identical to its isomers, 1-(3-methoxyphenyl)heptan-1-one and 1-(4-methoxyphenyl)heptan-1-one . Therefore, reliance solely on MS spectral libraries without chromatographic resolution using high-fidelity reference standards leads to false positives.
This guide compares the performance of available reference standard tiers and provides a validated workflow for distinguishing this ortho-isomer from its meta- and para-counterparts.
Comparative Analysis of Reference Standard Classes
Researchers must select the appropriate grade of standard based on the "Fit-for-Purpose" principle. Below is an objective comparison of the three primary classes of reference materials available for 1-(2-Methoxyphenyl)heptan-1-one.
Table 1: Performance Matrix of Reference Standards
Qualitative Identification, Retention Time Marking
Synthesis Starting Material, Rough Screening
Certified Purity
>98.0% (w/ Uncertainty Budget)
>95.0% (Typical)
Variable (Often ~90-95%)
Traceability
SI Units (NIST/BIPM traceable)
Manufacturer's CoA only
None
Isomeric Purity
Guaranteed (confirmed by qNMR)
High, but minor isomers possible
High Risk: Likely contains 3- or 4-methoxy isomers
Cost Factor
High (10x)
Medium (3x)
Low (1x)
Shelf Life
Stability Monitored
Fixed Expiry
Unknown
Technical Insight: Why Tier Matters
For 1-(2-Methoxyphenyl)heptan-1-one , Tier 3 chemicals often result from non-selective Friedel-Crafts acylation of anisole, which naturally produces a mixture of ortho- and para- isomers. Using a Tier 3 standard for retention time mapping is scientifically unsound because the "major peak" might actually be the para- isomer (1-(4-methoxyphenyl)heptan-1-one), leading to misidentification of your analyte. Only Tier 1 or Tier 2 standards with specific isomeric purity data should be used for identification.
Experimental Protocol: Regiospecific Resolution
The following protocol is designed to validate the separation of the ortho- (2-methoxy) isomer from the para- (4-methoxy) isomer. This is the "self-validating" system required for robust analysis.
Workflow Visualization
Figure 1: Analytical workflow for the validation of 1-(2-Methoxyphenyl)heptan-1-one standards.
Detailed Methodology
Objective: Establish distinct Retention Times (RT) for ortho, meta, and para isomers.
1. Standard Preparation:
Stock Solution: Weigh 10.0 mg of 1-(2-Methoxyphenyl)heptan-1-one (CRM Grade) into a 10 mL volumetric flask. Dilute to volume with HPLC-grade Methanol. (Conc: 1.0 mg/mL).
Comparator Solution: Repeat for 1-(4-Methoxyphenyl)heptan-1-one.
Resolution Mix: Combine 10 µL of ortho stock and 10 µL of para stock into a GC vial. Dilute with 980 µL Methanol. (Final Conc: 10 µg/mL each).
2. GC-MS Parameters:
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: 250°C, Splitless mode (purge on at 1.0 min).
Oven Program:
Initial: 60°C (hold 1 min)
Ramp 1: 20°C/min to 200°C
Ramp 2: 5°C/min to 280°C (hold 3 min)
Note: The slow ramp (5°C/min) around the elution temperature is critical for isomeric separation.
3. Detection (MS):
Source Temp: 230°C.
Scan Mode: Full Scan (m/z 40–400) for identification; SIM (Selected Ion Monitoring) for quantification.
Key Ions (m/z):
Parent Ion: 220 [M]+
Base Peak: 135 [M-C6H13]+ (The methoxybenzoyl cation).
Secondary: 77, 92, 107.
4. Expected Results (Causality Explanation):
Due to the Ortho Effect , the 1-(2-Methoxyphenyl)heptan-1-one typically elutes earlier than the para-isomer on non-polar phases (like DB-5).
Mechanism: The ortho-methoxy group creates steric hindrance around the carbonyl oxygen, preventing it from interacting as strongly with the stationary phase compared to the exposed carbonyl in the para-isomer. Additionally, the ortho-isomer has a slightly lower boiling point due to the compact molecular shape.
Isomer Resolution Logic
To ensure your analysis is valid, you must confirm the elution order. Use the following logic gate to interpret your chromatogram.
Figure 2: Decision tree for identifying methoxyheptanophenone isomers.
Quantitative Data & Physicochemical Properties[2][3]
When establishing a reference standard, verify these properties to ensure the material has not degraded (e.g., via oxidation of the alkyl chain).
Property
Value
Note
Molecular Formula
C₁₄H₂₀O₂
Molecular Weight
220.31 g/mol
CAS Number
118476-18-9
Specific to 2-methoxy isomer
Boiling Point
~320–330°C
Predicted; Ortho is typically ~5-10°C lower than Para
Key MS Fragments
135 (Base), 220 (M+), 77, 92
m/z 135 corresponds to the methoxybenzoyl fragment
Solubility
Methanol, Acetonitrile, DCM
Insoluble in water
Storage Protocol:
Store neat standards at -20°C .
Protect from light (aromatic ketones can undergo photo-degradation).
Re-verify purity annually using GC-FID (Flame Ionization Detection) for non-volatile impurities.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). U.S. Department of Commerce. [Link]
Power, J. D., et al. (2011).[1] "The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International, 212(1-3), 6-12.[1] (Demonstrates the principles of ortho/meta/para isomer separation in forensic analysis). [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Recommendations, Version 8.0 (2019). (Establishes the requirement for reference material traceability in forensic labs). [Link]
Chemical Identity: 1-(2-Methoxyphenyl)heptan-1-one
CAS Number: 118476-18-9
Synonyms: o-Methoxyheptanophenone; 2'-Methoxyheptanophenone
Physical State: Viscous liquid or low-melting solid (Ambient conditions).[1]
Primary Hazard Class:Irritant / Potential Sensitizer (Inferred from structural analogs).
Immediate Action Card (Spill/Exposure)
Scenario
Immediate Action
Skin Contact
Drench: Wash immediately with soap and copious water for 15+ mins.[1][3] Lipophilic nature requires thorough soaping to remove.
Eye Contact
Flush: Rinse cautiously with water for 15 mins.[3][6][7] Remove contact lenses if present.[2][4][5][6][7][8]
Inhalation
Evacuate: Move to fresh air. If heating involved, observe for delayed respiratory irritation.
Spill (<10 mL)
Absorb: Use vermiculite or sand. Do NOT use standard paper towels (rapid permeation).
Part 2: Risk Assessment & Hazard Profiling
The "Novel Intermediate" Protocol:
As a specialized organic building block, 1-(2-Methoxyphenyl)heptan-1-one lacks extensive specific toxicological datasets (e.g., LD50, LC50).[1] Therefore, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of its core moieties: the anisole ring and the aliphatic ketone chain .[1]
1. Chemical Hazard Logic (SAR Analysis):
Lipophilicity (LogP > 3): The heptyl chain significantly increases lipid solubility compared to simple acetophenones. This facilitates rapid dermal absorption . Once absorbed, the methoxy-phenyl moiety can act as a systemic irritant.
Reactivity: The ketone group is stable but can form peroxides upon prolonged exposure to air/light (though less likely than ethers). It is combustible.[3][9]
Inhalation Risk: While volatility is lower than acetone, heating this compound (e.g., during reflux or rotary evaporation) generates heavy organic vapors that are severe respiratory irritants.
2. Predicted GHS Classification (Precautionary):
Skin Irritation (Category 2): High probability.
Eye Irritation (Category 2A): High probability.
STOT-SE (Category 3): Respiratory irritation likely if misted or heated.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Trust Indicator: Standard nitrile gloves are often insufficient for aromatic ketones due to rapid permeation. The following matrix prioritizes breakthrough time over convenience.
PPE Component
Standard Requirement
Technical Justification & Specification
Hand Protection (Splash)
Double Nitrile (0.11 mm min)
Why: Standard nitrile degrades quickly against aromatic ketones.[1][10] Double gloving provides a "time buffer" to remove gloves immediately upon contamination.
Hand Protection (Immersion)
Butyl Rubber or Silver Shield®
Why: For spill cleanup or synthesis scale-up (>100g), nitrile offers <5 mins protection.[1] Butyl rubber offers >480 mins resistance to ketones.
Eye Protection
Chemical Goggles (Indirect Vent)
Why: Safety glasses are insufficient.[1] The lipophilic nature means splashes will cling to the eye surface, causing severe, hard-to-rinse damage.[1]
Respiratory
Half-Mask with OV Cartridges
Required When: Handling outside a fume hood, heating >40°C, or cleaning spills.[1] Filter Type: Organic Vapor (Black band).
Body Defense
Lab Coat (Cotton/Poly) + Apron
Why: A chemical-resistant apron (Tyvek or rubber) is mandatory for transfers >500 mL to prevent soak-through to skin.[1]
Part 4: Operational Handling Protocol
Objective: Prevent exposure during the critical "Transfer Phase" where 90% of lab accidents occur.
Workflow Visualization
Figure 1: Safe handling workflow emphasizing engineering controls and PPE verification.
Step-by-Step Procedure
1. Receipt & Inspection:
Upon receipt, verify the physical state.[3] 1-(2-Methoxyphenyl)heptan-1-one may crystallize near room temperature.[1]
If Solid: Do not chip or scrape, which generates dust. Melt gently in a warm water bath (<40°C) if liquid transfer is required.
2. Transfer Techniques (The "Drop-Free" Standard):
Liquid: Use glass syringes or positive-displacement pipettes .[1] Avoid air-displacement pipettes as the viscosity and vapor pressure can cause dripping.
Solid: Use an anti-static weighing boat.
Engineering Control: All transfers must occur at least 6 inches inside the fume hood sash.
3. Reaction Setup:
Solvent Compatibility: This compound is soluble in DCM, Ethyl Acetate, and Methanol.
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, concentrated H2O2) which may react violently with the ketone/methoxy functionalities.
Part 5: Disposal & Waste Management
Core Principle: Never dispose of lipophilic aromatics down the drain. They are toxic to aquatic life and persist in water treatment systems.